Product packaging for Dipyridamole(Cat. No.:CAS No. 58-32-2)

Dipyridamole

Numéro de catalogue: B1670753
Numéro CAS: 58-32-2
Poids moléculaire: 504.6 g/mol
Clé InChI: IZEKFCXSFNUWAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dipyridamole is a pyrimidopyrimidine that is 2,2',2'',2'''-(pyrimido[5,4-d]pyrimidine-2,6-diyldinitrilo)tetraethanol substituted by piperidin-1-yl groups at positions 4 and 8 respectively. A vasodilator agent, it inhibits the formation of blood clots. It has a role as an adenosine phosphodiesterase inhibitor, an EC 3.5.4.4 (adenosine deaminase) inhibitor, a platelet aggregation inhibitor and a vasodilator agent. It is a member of piperidines, a pyrimidopyrimidine, a tertiary amino compound and a tetrol.
A phosphodiesterase inhibitor that blocks uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells. This compound also potentiates the antiaggregating action of prostacyclin. (From AMA Drug Evaluations Annual, 1994, p752)
This compound is a Platelet Aggregation Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.
This compound is a vasodilator and inhibitor of platelet aggregation that is used to decrease the risk of thromboembolic complications and recurrence of stroke in patients known to have atherosclerotic cerebrovascular disease. This compound is associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
This compound has been reported in Heracleum candicans and Prangos ferulacea with data available.
This compound is a synthetic agent derivative of pyrimido-pyrimidine, with antiplatelet properties. this compound inhibits adenosine uptake by platelets and endothelial cells, triggering an accumulation of cyclic adenosine monophosphate (cAMP), and inhibiting the stimulation of platelet aggregation by agents such as platelet activating factor and collagen. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and has 3 approved and 13 investigational indications.
See also: Trapidil (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40N8O4 B1670753 Dipyridamole CAS No. 58-32-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEKFCXSFNUWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040668
Record name Dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4), Slightly, 9.22e-01 g/L
Record name SID855977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58-32-2
Record name Dipyridamole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipyridamole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dipyridamole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dipyridamole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipyridamole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPYRIDAMOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ALC7F90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 °C
Record name Dipyridamole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dipyridamole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

investigating dipyridamole and adenosine reuptake pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dipyridamole and Adenosine Reuptake Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanisms by which this compound modulates adenosine signaling, with a focus on its interaction with adenosine reuptake pathways. It includes detailed signaling diagrams, a summary of quantitative inhibitory data, and methodologies for key experimental protocols.

Introduction: this compound and Adenosine Signaling

This compound is a medication used for its antiplatelet and vasodilatory properties.[1][2] Its therapeutic effects are largely attributed to its ability to increase the extracellular concentration of adenosine, an endogenous nucleoside that plays a critical role in regulating a wide array of physiological processes, particularly in the cardiovascular system.[3][4]

Adenosine modulates functions such as blood flow, platelet aggregation, and myocardial activity by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[3][5][6] The signaling duration and intensity of adenosine are tightly controlled by its rapid removal from the extracellular space. This removal is primarily mediated by a family of membrane proteins known as Equilibrative Nucleoside Transporters (ENTs).[7][8] this compound's primary mechanism of action involves the inhibition of these transporters, thereby potentiating adenosine's effects.[1][9][10]

Core Mechanisms: Adenosine Reuptake and this compound's Inhibitory Action

Equilibrative Nucleoside Transporters (ENTs)

The SLC29 gene family encodes four subtypes of ENTs (ENT1, ENT2, ENT3, and ENT4), which facilitate the bidirectional transport of nucleosides like adenosine across cell membranes down their concentration gradient.

  • ENT1 (SLC29A1): This is the most widespread and abundant ENT subtype, making it a primary target for therapeutic intervention.[11] It exhibits a high affinity for adenosine and is potently inhibited by nitrobenzylmercaptopurine riboside (NBMPR) and this compound.[11][12]

  • ENT2 (SLC29A2): While also widely distributed, ENT2 generally shows a lower affinity for adenosine compared to ENT1.[13] It is less sensitive to NBMPR but is inhibited by this compound, albeit with lower potency than for ENT1.[12][14] ENT2 also transports nucleobases, distinguishing it from ENT1.[13]

  • ENT4 (SLC29A4): Also known as the plasma membrane monoamine transporter (PMAT), ENT4 is a pH-dependent transporter that is specific for adenosine and monoamines. This compound is a weak inhibitor of ENT4.[12]

This compound's Dual Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

  • Inhibition of Adenosine Reuptake: this compound is a potent, non-selective inhibitor of ENT1 and ENT2.[8][15] By blocking these transporters on platelets, red blood cells, and endothelial cells, it prevents the uptake of adenosine from the extracellular fluid.[1][10][16] This action leads to an accumulation of local adenosine, amplifying its signaling through cell surface receptors.[10][16]

  • Inhibition of Phosphodiesterase (PDE): this compound also inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][9] This leads to increased intracellular cAMP levels, which in turn inhibits platelet aggregation and promotes smooth muscle relaxation, contributing to its antiplatelet and vasodilatory effects.[17][18]

Quantitative Data: this compound's Inhibitory Potency

The following table summarizes the inhibitory constants (IC50 and Ki) of this compound against various human equilibrative nucleoside transporters (hENTs). These values quantify the concentration of this compound required to achieve 50% inhibition of transporter activity, providing a measure of its potency.

Transporter TargetReported IC50Reported KiReference(s)
hENT1 5.0 ± 0.9 nM8.18 nM[14][15]
144.8 nM308 nM[11][15]
hENT2 356 ± 13 nM6.2 µM[12][14]
hENT4 2.8 µM (2,797 nM)N/A[12][19]

Note: Variability in reported values can arise from different experimental systems (e.g., cell types, radiolabeled substrates) and assay conditions.

Signaling Pathways and Visualizations

The following diagrams, rendered in DOT language, illustrate the key molecular pathways involved in adenosine signaling and this compound's mechanism of action.

Adenosine Production and Signaling Pathway

Extracellular adenosine is generated from the breakdown of released ATP by ectonucleotidases CD39 and CD73.[20][21] It then binds to one of four receptor subtypes, triggering distinct intracellular signaling cascades. A1 and A3 receptors couple to inhibitory G-proteins (Gi) to decrease cAMP, while A2A and A2B receptors couple to stimulatory G-proteins (Gs) to increase cAMP.[6][21][22]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP CD39 CD39 ATP->CD39 ADP ADP ADP->CD39 AMP AMP CD73 CD73 AMP->CD73 Ado Adenosine A1R A1 Receptor Ado->A1R A2AR A2A Receptor Ado->A2AR A2BR A2B Receptor Ado->A2BR A3R A3 Receptor Ado->A3R CD39->ADP CD39->AMP CD73->Ado Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Response_Inh Inhibitory Cellular Response cAMP_down->Response_Inh Response_Stim Stimulatory Cellular Response cAMP_up->Response_Stim

Caption: Adenosine production and receptor-mediated signaling pathways.

This compound's Inhibition of Adenosine Reuptake

This diagram shows how this compound physically blocks ENT transporters in the cell membrane. This blockade prevents adenosine from being transported into the cell, leading to its accumulation in the extracellular space and enhanced receptor activation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ado Increased Extracellular Adenosine Receptor Adenosine Receptor Ado->Receptor Enhanced Signaling ENT ENT1 / ENT2 Transporter Metabolism Intracellular Adenosine (for metabolism) ENT->Metabolism This compound This compound This compound->ENT Inhibition Ado_transport Adenosine Ado_transport->ENT Reuptake Blocked

Caption: Mechanism of this compound-mediated inhibition of adenosine reuptake.

Experimental Protocols and Workflows

Investigating the interaction between this compound and adenosine transporters typically involves cellular uptake assays and radioligand binding studies.[23][24][25]

Protocol: Cellular Adenosine Uptake Assay

This assay measures the rate of adenosine transport into cells and its inhibition by compounds like this compound.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HeLa, or a nucleoside transporter-deficient cell line like PK15NTD stably expressing a specific hENT subtype) to ~90% confluence.[14][19]
  • Seed the cells into 96-well plates at a density of 50,000–150,000 cells per well and allow them to adhere overnight.[26]

2. Assay Preparation:

  • Prepare a stock solution of radiolabeled adenosine (e.g., [³H]adenosine) in a suitable assay buffer (e.g., HEPES-buffered saline).
  • Prepare serial dilutions of this compound and a positive control inhibitor (e.g., NBMPR for hENT1) in the assay buffer.

3. Inhibition and Uptake:

  • Wash the cells with warm assay buffer to remove culture medium.
  • Add the this compound dilutions or control compounds to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.[26]
  • Initiate the uptake by adding the [³H]adenosine solution to each well (final concentration typically in the low µM range).[14][27]
  • Incubate for a short, predetermined time (e.g., 1-5 minutes) to ensure measurement of the initial linear uptake rate.[14][28]

4. Termination and Lysis:

  • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer containing a high concentration of a non-radiolabeled inhibitor (a "stop solution") to prevent further transport.[26]
  • Lyse the cells in each well using a lysis buffer (e.g., containing NaOH or a detergent like SDS).

5. Quantification and Analysis:

  • Transfer the cell lysate from each well into a scintillation vial.
  • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
  • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control and plot the data to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical cellular uptake assay designed to test an inhibitor.

G start Start: Seed Cells in 96-well Plate wash1 Wash Cells with Assay Buffer start->wash1 add_inhibitor Add Test Compound (e.g., this compound) or Vehicle Control wash1->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_radioligand Initiate Uptake: Add [3H]Adenosine pre_incubate->add_radioligand incubate Incubate for Linear Uptake Time (e.g., 1-5 min) add_radioligand->incubate stop Terminate Uptake: Rapid Wash with Ice-Cold Stop Solution incubate->stop lyse Lyse Cells stop->lyse measure Measure Radioactivity: Scintillation Counting lyse->measure analyze Analyze Data: Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for a cellular adenosine uptake inhibition assay.

Protocol: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.

1. Membrane Preparation:

  • Harvest cells overexpressing the transporter of interest (e.g., hENT1-HEK293 cells).
  • Homogenize the cells and isolate the membrane fraction through differential centrifugation.
  • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

2. Binding Reaction:

  • In a microplate or microcentrifuge tubes, combine the cell membranes (e.g., 20-50 µg protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]NBMPR for hENT1), and varying concentrations of unlabeled this compound.[29]
  • Define non-specific binding in a parallel set of tubes by including a high concentration of an unlabeled competing ligand.[29]
  • Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C).[29]

3. Separation and Quantification:

  • Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filtermat, which traps the membranes.
  • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
  • Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all measurements to determine the specific binding.
  • Plot the specific binding as a function of the this compound concentration.
  • Analyze the resulting competition curve using non-linear regression to determine the IC50 value.
  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Conclusion

This compound's clinical efficacy is fundamentally linked to its potent inhibition of equilibrative nucleoside transporters, primarily ENT1 and ENT2. By blocking the cellular reuptake of adenosine, this compound elevates extracellular adenosine levels, thereby amplifying its vasodilatory and anti-platelet signaling pathways. A thorough understanding of these transport and signaling mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel therapeutics targeting the adenosine pathway and for optimizing the clinical application of existing drugs like this compound.

References

An In-depth Technical Guide to the Molecular Targets of Dipyridamole in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyridamole is a well-established antiplatelet agent and vasodilator with a multifaceted mechanism of action that continues to be a subject of cardiovascular research. Its therapeutic effects are primarily attributed to its interaction with several key molecular targets, leading to the modulation of critical signaling pathways involved in thrombosis, vascular tone, and oxidative stress. This technical guide provides a comprehensive overview of the core molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development endeavors.

Core Molecular Targets of this compound

This compound's cardiovascular effects stem from its ability to interact with three primary molecular targets:

  • Phosphodiesterases (PDEs): this compound is a non-selective inhibitor of several PDE isoforms, with a notable effect on cyclic GMP (cGMP)-specific PDE5. By inhibiting these enzymes, this compound prevents the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cGMP, leading to their intracellular accumulation.

  • Equilibrative Nucleoside Transporters (ENTs): this compound blocks the reuptake of adenosine into erythrocytes and endothelial cells by inhibiting ENTs, particularly ENT1 and ENT2.[1] This action increases the extracellular concentration of adenosine, a potent endogenous vasodilator and inhibitor of platelet aggregation.

  • Reactive Oxygen Species (ROS): this compound possesses direct antioxidant properties, acting as a free radical scavenger.[2][3] This chain-breaking antioxidant activity contributes to the protection of vascular cells from oxidative damage.[2][3]

Quantitative Data on this compound's Molecular Interactions

The following tables summarize the quantitative data available on the interaction of this compound with its primary molecular targets.

Table 1: Inhibition of Phosphodiesterase (PDE) Isoforms by this compound

PDE IsoformIC50 (µM)
PDE50.9
PDE60.38
PDE84.5
PDE100.45
PDE110.37

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibition of Equilibrative Nucleoside Transporters (ENTs) by this compound

TransporterIC50Ki
ENT1144.8 nM8.18 nM
ENT2--

IC50 represents the concentration of this compound required to inhibit 50% of transporter activity. Ki (inhibition constant) reflects the binding affinity of the inhibitor to the transporter.

Table 3: Antioxidant Activity of this compound

ActivityParameterValue
Peroxyl Radical ScavengingRate Constant (M⁻¹s⁻¹)2 x 10⁶
Inhibition of Ferrous-induced Lipid PeroxidationIC50 (µM)17.5[4]

The rate constant indicates the speed of the reaction between this compound and peroxyl radicals. IC50 represents the concentration of this compound required to inhibit 50% of lipid peroxidation.

Table 4: Effect of this compound on Prostacyclin (PGI2) Synthesis

Experimental ModelThis compound ConcentrationIncrease in PGI2 Production
Rat Stomach Fundus Homogenates0.01 - 0.75 mM21% - 350%[5]
Isolated Perfused Rabbit Heart1 µg/mL70%[5]
Isolated Perfused Rabbit Heart5 µg/mL146%[5]
Human Veins (ex vivo, from treated subjects)N/A2.5 times more than placebo[6]

These studies demonstrate that this compound can stimulate the biosynthesis of the vasodilator and anti-aggregatory agent, prostacyclin.

Signaling Pathways and Experimental Workflows

This compound's Impact on cGMP and cAMP Signaling in Platelets

This compound's antiplatelet effects are mediated through the potentiation of both the nitric oxide (NO)/cGMP and the adenosine/cAMP signaling pathways.

Dipyridamole_Signaling cluster_NO_Pathway NO/cGMP Pathway cluster_Adenosine_Pathway Adenosine/cAMP Pathway This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits ENT1 ENT1 This compound->ENT1 Inhibits cGMP cGMP PDE5->cGMP Degrades Adenosine_ext Adenosine_ext ENT1->Adenosine_ext Uptake NO NO sGC sGC NO->sGC Activates sGC->cGMP Converts GTP to GTP GTP PKG PKG cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates pVASP pVASP VASP->pVASP Platelet_Activation Platelet_Activation pVASP->Platelet_Activation Inhibits A2_Receptor A2_Receptor Adenosine_ext->A2_Receptor Activates AC AC A2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates PKA->Platelet_Activation

This compound's dual mechanism of antiplatelet action.
Experimental Workflow for Assessing this compound's Effect on VASP Phosphorylation

A common method to evaluate the downstream effects of this compound on the cGMP pathway is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) in platelets.

VASP_Workflow start Platelet-Rich Plasma (PRP) Isolation incubation Incubation with this compound and/or NO donor (e.g., SNP) start->incubation lysis Platelet Lysis incubation->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer antibody Incubation with Primary (anti-VASP, anti-pVASP) and Secondary Antibodies transfer->antibody detection Chemiluminescent Detection antibody->detection quantification Densitometry Analysis detection->quantification end Quantification of VASP Phosphorylation quantification->end

Workflow for VASP phosphorylation analysis.

Detailed Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (Colorimetric Method)

This protocol provides a general framework for assessing the inhibitory activity of this compound on PDE enzymes.

Materials:

  • Purified PDE enzyme

  • This compound stock solution

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of PDE enzyme, cAMP/cGMP substrate, and 5'-nucleotidase in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound solution (or vehicle control)

    • PDE enzyme solution

  • Initiation of Reaction: Add the cAMP or cGMP substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Second Enzymatic Reaction: Add 5'-nucleotidase to each well to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate. Incubate as required by the enzyme.

  • Color Development: Add the phosphate detection reagent to each well.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Adenosine Uptake Inhibition Assay in Platelets

This protocol outlines a method to measure the inhibition of adenosine uptake by this compound in platelets.

Materials:

  • Washed human platelets

  • [³H]-adenosine (radiolabeled adenosine)

  • This compound stock solution

  • Assay buffer (e.g., Tyrode's buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

Procedure:

  • Platelet Preparation: Isolate platelets from whole blood by centrifugation and wash them to obtain a suspension of washed platelets in assay buffer.

  • Reaction Setup: In microcentrifuge tubes, pre-incubate the platelet suspension with various concentrations of this compound or vehicle control at 37°C for a short period (e.g., 10-15 minutes).

  • Initiation of Uptake: Add [³H]-adenosine to each tube to initiate the uptake process.

  • Incubation: Incubate the tubes at 37°C for a defined time (e.g., 1-5 minutes).

  • Termination of Uptake: Stop the uptake by adding an ice-cold stop solution (e.g., assay buffer containing a high concentration of a non-radiolabeled nucleoside transport inhibitor like NBMPR) and immediately centrifuging the tubes to pellet the platelets.

  • Washing: Wash the platelet pellets with ice-cold assay buffer to remove extracellular [³H]-adenosine.

  • Lysis and Scintillation Counting: Lyse the platelet pellets and add a scintillation cocktail.

  • Measurement: Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-adenosine taken up by the platelets in the presence of different this compound concentrations. Calculate the percentage inhibition of adenosine uptake and determine the IC50 or Ki value.

Assessment of Antioxidant Activity (Peroxyl Radical Scavenging)

This protocol describes a method to quantify the chain-breaking antioxidant activity of this compound.[2]

Materials:

  • This compound

  • Azo-initiator (e.g., AAPH) to generate peroxyl radicals

  • Fluorescent probe (or monitor the intrinsic fluorescence of this compound)

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Reaction Setup: In a cuvette, prepare a solution of the azo-initiator in phosphate buffer.

  • Initiation of Radical Generation: Place the cuvette in a fluorometer set at 37°C to initiate the thermal decomposition of the azo-initiator and the generation of peroxyl radicals.

  • Measurement of Fluorescence Decay: If using this compound's intrinsic fluorescence, monitor its decay over time as it is consumed by reacting with the peroxyl radicals. Alternatively, a fluorescent probe that is quenched by radicals can be used, and the protective effect of this compound on the probe's fluorescence can be measured.

  • Data Analysis: The rate of fluorescence decay is proportional to the rate of radical scavenging. The rate constant for the reaction between this compound and peroxyl radicals can be calculated from this data.

Conclusion

This compound's therapeutic efficacy in cardiovascular disease is a consequence of its engagement with multiple molecular targets. Its ability to inhibit phosphodiesterases and adenosine transporters, coupled with its antioxidant properties, results in a synergistic modulation of key signaling pathways that regulate platelet function, vascular tone, and cellular redox state. This in-depth guide provides researchers and drug development professionals with a consolidated resource of quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this compound's mechanism of action and to inspire the development of novel cardiovascular therapies.

References

An In-depth Technical Guide: Dipyridamole's Influence on cAMP and cGMP Signaling Cascades

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Dipyridamole is a well-established pharmacological agent with significant antiplatelet and vasodilatory properties. Its clinical efficacy, particularly in the secondary prevention of stroke, is rooted in its complex influence over crucial intracellular signaling pathways. This technical guide provides an in-depth exploration of the core molecular mechanisms by which this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades. We will dissect its dual modes of action—inhibition of phosphodiesterases and blockade of adenosine reuptake—and present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound exerts its pharmacological effects primarily through two distinct, yet synergistic, mechanisms:

  • Inhibition of Phosphodiesterases (PDEs): this compound is a non-selective inhibitor of several phosphodiesterase enzymes.[1][2] PDEs are responsible for the degradation of cyclic nucleotides. By inhibiting these enzymes, this compound prevents the conversion of cAMP and cGMP into their inactive forms (AMP and GMP), thereby increasing the intracellular concentrations and prolonging the signaling activity of these second messengers.[3][4]

  • Inhibition of Adenosine Reuptake: this compound blocks the equilibrative nucleoside transporters (ENTs) on the surface of cells like erythrocytes and endothelial cells.[5][6][7] This action prevents the reuptake of extracellular adenosine, leading to a significant increase in its local concentration.[4][6] The elevated adenosine levels then activate cell surface adenosine receptors (primarily A2 subtypes), which in turn stimulate adenylyl cyclase to produce more cAMP.[4][6]

cluster_adenosine Adenosine Reuptake Inhibition cluster_pde Phosphodiesterase (PDE) Inhibition cluster_downstream Downstream Consequences DIP This compound ENT Nucleoside Transporter (ENT) DIP->ENT Inhibits PDE Phosphodiesterase (PDE) DIP->PDE Inhibits Inc_Adenosine Increased Extracellular [Adenosine] ENT->Inc_Adenosine Adenosine_Ext Extracellular Adenosine Adenosine_Ext->ENT Uptake Adenosine_Int Intracellular Adenosine Inc_cAMP Increased [cAMP] PDE->Inc_cAMP Inc_cGMP Increased [cGMP] PDE->Inc_cGMP cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE Degradation AMP_GMP AMP / GMP

Caption: Overview of this compound's Dual Mechanism of Action.

Influence on the cAMP Signaling Cascade

This compound enhances cAMP signaling through both its primary mechanisms. The inhibition of cAMP-degrading phosphodiesterases directly preserves intracellular cAMP levels. Concurrently, by blocking adenosine reuptake, this compound increases extracellular adenosine, which then acts as a ligand for A2 adenosine receptors on platelets and vascular cells.[6] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, the enzyme that synthesizes cAMP from ATP, further amplifying the intracellular cAMP pool.[4]

Elevated cAMP is a potent inhibitor of platelet activation.[4] It works by activating Protein Kinase A (PKA), which phosphorylates various downstream targets that ultimately reduce intracellular calcium mobilization and block the release of pro-aggregatory substances like arachidonic acid and thromboxane A2.[5] this compound has also been shown to stimulate the release of prostacyclin (PGI2), which induces adenylyl cyclase activity and further raises cAMP levels, contributing to its anti-aggregating effects.[4][5]

cluster_membrane Cell Membrane cluster_cyclo Intracellular Space DIP This compound ENT Adenosine Transporter (ENT) DIP->ENT Inhibits PDE cAMP-PDE DIP->PDE Inhibits A2R Adenosine A2 Receptor AC Adenylyl Cyclase A2R->AC Stimulates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP->AC cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Effects Inhibition of Platelet Aggregation PKA->Effects Leads to Adenosine Extracellular Adenosine Adenosine->ENT Reuptake Adenosine->A2R Activates

Caption: this compound's modulation of the cAMP signaling pathway.

Influence on the cGMP Signaling Cascade

This compound's effect on the cGMP pathway is primarily driven by its inhibition of cGMP-specific phosphodiesterases, most notably PDE type V (PDE5).[1][8] This action is particularly significant in vascular smooth muscle cells and platelets. Endothelial cells produce nitric oxide (NO), a key signaling molecule that diffuses into adjacent cells and activates soluble guanylyl cyclase (sGC). sGC then catalyzes the conversion of GTP to cGMP.

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby amplifying and prolonging the NO signal.[4][8] Elevated cGMP activates Protein Kinase G (PKG), which in turn phosphorylates several downstream targets. A key target in platelets is the vasodilator-stimulated phosphoprotein (VASP).[8] Phosphorylation of VASP is a well-established marker of NO/cGMP-mediated platelet inhibition.[8][9] In vascular smooth muscle, elevated cGMP leads to relaxation and vasodilation.[4]

cluster_cell Platelet / Vascular Smooth Muscle Cell DIP This compound PDE5 cGMP-PDE (PDE5) DIP->PDE5 Inhibits sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Synthesizes from GTP GTP GTP->sGC cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP VASP VASP Phosphorylation PKG->VASP Phosphorylates Effects Vasodilation & Platelet Inhibition PKG->Effects VASP->Effects NO Nitric Oxide (NO) (from Endothelium) NO->sGC Activates Experimental Workflow: cAMP/cGMP Quantification A 1. Plate Cells B 2. Treat with this compound (and controls) A->B C 3. Terminate Reaction & Lyse Cells with Ethanol B->C D 4. Extract Cyclic Nucleotides C->D E 5. Dry Extract D->E F 6. Reconstitute in Assay Buffer E->F G 7. Perform EIA Assay F->G H 8. Read Absorbance & Calculate Concentration G->H

References

A Technical Guide to the In Vitro Antioxidant Properties of Dipyridamole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipyridamole, a pyrimidopyrimidine derivative, is a well-established antiplatelet and vasodilatory agent used in the secondary prevention of cerebrovascular events.[1][2] Beyond these classical mechanisms, which involve phosphodiesterase inhibition and adenosine reuptake blockade, a substantial body of evidence demonstrates that this compound possesses potent, direct antioxidant properties.[3] This guide provides an in-depth technical overview of the in vitro antioxidant activities of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows. The data presented herein underscore the capacity of this compound to directly scavenge harmful reactive oxygen species (ROS), inhibit lipid peroxidation, and modulate redox-sensitive inflammatory signaling pathways.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through multiple in vitro mechanisms, functioning as a versatile free radical scavenger and a protector of cellular components against oxidative damage.

  • Direct Radical Scavenging: this compound is a potent chain-breaking antioxidant capable of scavenging both hydrophilic and hydrophobic radicals.[4] It demonstrates significant activity against a range of reactive oxygen species, with a particularly high efficacy against hydroxyl radicals (*OH) and peroxyl radicals.[4][5] Its scavenging order has been reported as *OH > HOCl > H₂O₂ >> O₂⁻.[5][6] The rate constant for its reaction with methyl linoleate peroxyl radicals was calculated to be 2 x 10⁶ M⁻¹s⁻¹, a rate superior to that of Vitamin E under similar conditions.[4]

  • Inhibition of Lipid Peroxidation: The drug effectively prevents the peroxidation of lipids, a critical process in cellular membrane damage. It has been shown to inhibit the oxidative modification of low-density lipoprotein (LDL) induced by copper ions or endothelial cells at pharmacologically relevant concentrations (as low as 2.5 µM).[7] this compound also strongly inhibits iron-induced lipoperoxidation in mitochondria with a reported IC50 of 1 µM.[8] Furthermore, it protects against lipid peroxidation in models using arachidonic acid and linoleic acid.[4][9][10]

  • Sparing of Endogenous Antioxidants: In cellular systems subjected to oxidative stress, this compound demonstrates a protective effect on the cell's native antioxidant defenses. Studies using human erythrocytes have shown that this compound spares endogenous Vitamin E and cytosolic thiols from depletion during chemically-induced oxidation.[1][11]

  • Modulation of Redox-Sensitive Signaling: this compound's antioxidant effects extend to the regulation of inflammatory signaling pathways. Research indicates that native (non-oxidized) this compound can suppress the activation of the transcription factor NF-κB induced by inflammatory stimuli like TNF-α.[12] This suggests that its antioxidant properties are linked to anti-inflammatory effects at the cellular level.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies assessing the antioxidant potency of this compound.

Table 1: Radical Scavenging and Inhibition of ROS

Parameter / AssaySpecies Scavenged / SystemConcentrationResultReference
Rate Constant Methyl Linoleate Peroxyl RadicalsN/A2 x 10⁶ M⁻¹s⁻¹Iuliano et al., 1992[4]
Chemiluminescence Inhibition Hydroxyl Radical (*OH)0.1 µM~40% InhibitionVargas et al., 2003[5][6]
Chemiluminescence Inhibition Hypochlorous Acid (HOCl)10 µM~20% InhibitionVargas et al., 2003[5][6]
Chemiluminescence Inhibition Hydrogen Peroxide (H₂O₂)50 µM~45% InhibitionVargas et al., 2003[5][6]
Isoluminol-Enhanced Chemiluminescence (ILCL) PMA-Stimulated Human Neutrophils (Extracellular)50 µM>50% InhibitionVargas et al., 2003[5][6]
Cellular ROS Generation (DCFDA Oxidation) Basal ROS in Endothelial CellsNot specifiedDecreasedAmes et al., 2005[13]
Cellular ROS Generation Superoxide in PlateletsNot specifiedSignificantly AttenuatedAmes et al., 2005[13]

Table 2: Inhibition of Lipid Peroxidation

Assay / SystemInducing AgentConcentrationResultReference
Mitochondrial Lipoperoxidation (IC50) Iron1 µM50% Inhibition (IC50)de la Cruz et al., 1997[8]
LDL Oxidation Copper Ions / Endothelial Cells2.5 µMProtection from oxidative modificationHalliwell et al., 1994[7]
Erythrocyte Membrane Oxidation Cumene Hydroperoxide20 µMProtection of membranes from oxidationAmes et al., 2000[1][11]
Ferroptosis Inhibition RSL3 (GPX4 inhibitor)Not specifiedAttenuated MDA levelsChen et al., 2022[14]

Visualized Mechanisms and Workflows

Diagram: Core Antioxidant Mechanisms of this compound

G cluster_ros Reactive Oxygen Species (ROS) cluster_damage Oxidative Damage cluster_protection Protective Outcomes Peroxyl Peroxyl Radicals Lipid_Peroxidation Lipid Peroxidation (e.g., in LDL, Membranes) Peroxyl->Lipid_Peroxidation Hydroxyl Hydroxyl Radicals Protein_Oxidation Protein/DNA Damage Hydroxyl->Protein_Oxidation Superoxide Superoxide Membrane Membrane Integrity Lipid_Peroxidation->Membrane DIP This compound DIP->Peroxyl Scavenges DIP->Hydroxyl Scavenges DIP->Superoxide Scavenges DIP->Lipid_Peroxidation Inhibits Sparing Sparing of Vitamin E & Thiols DIP->Sparing Inflammation ↓ NF-κB Activation DIP->Inflammation Sparing->Membrane

Caption: this compound's direct antioxidant actions.

Diagram: General Workflow for In Vitro Antioxidant Assays

G start Start prep_reagents 1. Prepare Reagents (e.g., DPPH, ABTS solution) start->prep_reagents prep_samples 2. Prepare this compound Samples (Serial Dilutions) & Controls prep_reagents->prep_samples reaction 3. Mix Reagents and Samples in Microplate/Cuvettes prep_samples->reaction incubation 4. Incubate (Specific time, dark conditions) reaction->incubation measurement 5. Measure Absorbance/Fluorescence (Spectrophotometer) incubation->measurement calculation 6. Calculate Results (% Inhibition, IC50) measurement->calculation end End calculation->end

Caption: A typical workflow for spectrophotometric antioxidant assays.

Diagram: this compound's Influence on the NF-κB Signaling Pathway

G tnf Inflammatory Stimulus (e.g., TNF-α) ikb_p Phosphorylation of IκBα tnf->ikb_p ikb_d Degradation of IκBα ikb_p->ikb_d nfkb_a NF-κB Activation & Nuclear Translocation ikb_d->nfkb_a releases NF-κB gene_exp Pro-inflammatory Gene Expression nfkb_a->gene_exp dip This compound dip->ikb_p Inhibits

Caption: this compound inhibits TNF-α-induced NF-κB activation.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the antioxidant properties of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[15][16]

  • Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.[16][17] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[16]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Spectrophotometric grade methanol or ethanol

    • This compound

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or quartz cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • DPPH Working Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.[15] Keep the solution protected from light. Adjust the solution with methanol so that its absorbance at 517 nm is approximately 1.0.

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

    • Reaction Setup:

      • In a 96-well plate, add 100 µL of each this compound dilution to respective wells in triplicate.

      • Add 100 µL of the solvent as a blank (for sample background).

      • Add 100 µL of the positive control dilutions.

      • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution (A_control).

    • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the sample blanks (to which 100 µL of methanol is added). Mix gently.[18]

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]

    • Measurement: Measure the absorbance of all wells at 517 nm.[16]

  • Calculation:

    • Percentage Scavenging (%) = [ (A_control - (A_sample - A_blank)) / A_control ] * 100

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage scavenging against the concentration of this compound.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green radical.

  • Principle: In the presence of an antioxidant, the colored ABTS•⁺ is reduced to its colorless neutral form. The reduction in absorbance is measured spectrophotometrically at ~734 nm.[19]

  • Materials:

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Phosphate Buffered Saline (PBS) or ethanol

    • This compound and positive control (e.g., Trolox)

  • Procedure:

    • ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.

    • Radical Generation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19] This generates the ABTS•⁺ radical.

    • ABTS•⁺ Working Solution: Dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Sample Preparation: Prepare serial dilutions of this compound and a positive control in the solvent.

    • Reaction Setup: Add a small volume of the this compound sample (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 1 mL).

    • Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).

    • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition similarly to the DPPH assay.

    • Results can be expressed as an IC50 value or in terms of Trolox Equivalents (TEAC).

Lipid Peroxidation Inhibition Assay (Erythrocyte Model)

This method assesses the ability of this compound to protect cell membranes from oxidative damage using human red blood cells (RBCs) as a model.[11]

  • Principle: Oxidative stress is induced by an agent like cumene hydroperoxide. The resulting lipid peroxidation can be monitored by the loss of fluorescence of a lipid-soluble probe (like cis-parinaric acid) incorporated into the membrane, or by measuring the formation of malondialdehyde (MDA).[4][14] this compound's protective effect is quantified by its ability to slow down fluorescence decay or reduce MDA formation.

  • Materials:

    • Fresh human red blood cells (RBCs)

    • Hanks' buffer or similar physiological buffer

    • Oxidant: Cumene hydroperoxide (CHP)

    • Fluorescent Probe: cis-Parinaric acid (PnA) (optional)

    • This compound

    • Fluorometer or spectrophotometer

  • Procedure (Fluorescence Method):

    • Cell Preparation: Wash fresh RBCs with buffer to prepare a 1% cell suspension.

    • Probe Incorporation: Add an ethanolic solution of cis-PnA to the cell suspension and allow it to incorporate into the membranes.

    • Baseline Measurement: Record the stable baseline fluorescence signal.

    • Initiate Oxidation: Add a defined concentration of cumene hydroperoxide (e.g., 160 µM) to initiate lipid peroxidation. This will cause a decrease in fluorescence.[11]

    • Intervention: In separate experiments, add different concentrations of this compound to the cell suspension before or after the addition of the oxidant.

    • Monitoring: Continuously record the fluorescence emission over time.

  • Data Analysis:

    • Compare the rate of fluorescence decay in the presence and absence of this compound.

    • A suppression of the fluorescence decrease indicates an inhibitory effect on lipid peroxidation.[1] The duration of this suppression can be proportional to the drug concentration.[1]

Conclusion

The in vitro evidence compellingly demonstrates that this compound is a multifaceted antioxidant. Its ability to directly scavenge physiologically relevant free radicals, inhibit the damaging cascade of lipid peroxidation, and preserve the cell's own antioxidant defenses is well-documented.[1][4][7] Furthermore, its capacity to modulate redox-sensitive inflammatory pathways like NF-κB highlights a mechanism that links its antioxidant action to anti-inflammatory effects.[12] These properties, which are observed at clinically relevant concentrations, suggest that the therapeutic benefits of this compound in vascular diseases may be attributed, at least in part, to this potent and direct antioxidant activity.[1][20] For researchers in drug development, these findings present this compound as an interesting scaffold and a benchmark compound for the development of novel therapies targeting diseases with an underlying oxidative stress etiology.

References

Dipyridamole's Potential in Cancer Research Through Lipid Metabolism Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reprogramming of cellular metabolism is a hallmark of cancer, with many tumors exhibiting a heightened dependence on lipid metabolism for growth, proliferation, and survival. This dependency presents a promising therapeutic window. Dipyridamole, a long-established antiplatelet agent, is emerging as a potent inhibitor of lipid metabolism in cancer cells, independent of its classical pharmacological actions. This document provides a comprehensive overview of the mechanism of action, supporting data, and experimental protocols relevant to the investigation of this compound as a candidate for cancer therapy. The core of its anticancer activity lies in the inhibition of Sterol Regulatory Element-Binding Protein (SREBP) signaling, a master regulator of lipogenesis. By targeting the SREBP pathway, this compound effectively "starves" lipid-addicted cancer cells, highlighting its potential as a repurposed therapeutic agent.

Core Mechanism: Inhibition of the SREBP Pathway

This compound exerts its primary anticancer effects on lipid metabolism by disrupting the activation of SREBPs. These transcription factors control the expression of genes involved in cholesterol and fatty acid synthesis.

The canonical activation of SREBPs involves a multi-step process:

  • Inactive State: In sterol-replete cells, SREBPs are retained in the endoplasmic reticulum (ER) through binding to SREBP cleavage-activating protein (SCAP). The SCAP-SREBP complex is held in the ER by Insulin-induced gene (Insig) proteins.

  • Activation Signal (Sterol Depletion): When cellular sterol levels are low, Insig dissociates from the SCAP-SREBP complex.

  • Trafficking to Golgi: The SCAP-SREBP complex is then free to move from the ER to the Golgi apparatus.

  • Proteolytic Cleavage: In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).

  • Nuclear Translocation: The cleaved, mature N-terminal domain of SREBP translocates to the nucleus.

  • Gene Transcription: In the nucleus, mature SREBP binds to sterol regulatory elements (SREs) in the promoters of target genes, activating the transcription of enzymes required for lipid synthesis and uptake.

This compound intervenes in this pathway by targeting SCAP, which is an escort protein for SREBPs.[1] This action prevents the ER-to-Golgi transport of the SCAP-SREBP complex, thereby inhibiting the subsequent proteolytic cleavage and nuclear translocation of SREBPs.[2] This leads to a downstream reduction in the expression of lipogenic genes, ultimately depriving cancer cells of the lipids necessary for their rapid growth and proliferation.[1] A crucial aspect of this mechanism is its independence from this compound's well-known phosphodiesterase (PDE) inhibitory activity.[1][2]

Signaling Pathway Diagram: this compound's Inhibition of SREBP Activation

SREBP_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP_Insig SREBP-SCAP-Insig (Inactive Complex) SCAP SCAP ER_Golgi_transport ER to Golgi Transport SREBP_SCAP_Insig->ER_Golgi_transport SCAP-SREBP Complex SREBP_inactive Inactive SREBP Insig Insig S1P S1P S2P S2P SREBP_cleaved Cleaved SREBP SREBP_mature Mature SREBP S2P->SREBP_mature Translocation Lipogenic_Genes Lipogenic Gene Transcription SREBP_mature->Lipogenic_Genes This compound This compound This compound->ER_Golgi_transport Inhibits Sterol_depletion Sterol Depletion Sterol_depletion->SREBP_SCAP_Insig ER_Golgi_transport->S1P Cleavage

Caption: this compound inhibits the SREBP pathway by blocking ER-to-Golgi transport of the SCAP-SREBP complex.

Quantitative Data

The following tables summarize key quantitative findings from preclinical studies investigating the anticancer effects of this compound, particularly in combination with statins, which also target the mevalonate pathway.

Table 1: In Vitro Efficacy of this compound in Combination with Statins
Cell LineCancer TypeStatin UsedThis compound Concentration (µM)OutcomeReference
MDA-MB-435Human MelanomaAtorvastatinNot specified68-92% reduction in atorvastatin IC50[3]
SK-MEL-5Human MelanomaAtorvastatinNot specified68-92% reduction in atorvastatin IC50[3]
LNCaPProstate CancerFluvastatin5Potentiated fluvastatin-induced apoptosis[4]
DU145Prostate CancerFluvastatin5Potentiated fluvastatin-induced apoptosis[4]
Multiple Myeloma cell linesMultiple MyelomaSimvastatinNot specifiedSynergistic induction of apoptosis[5]
AML cell linesAcute Myeloid LeukemiaSimvastatinNot specifiedSynergistic induction of apoptosis[5]
Table 2: In Vivo Efficacy of this compound
Cancer ModelTreatmentDosageKey FindingsReference
Triple-Negative Breast Cancer (Mouse)This compoundNot specified67.5% decrease in primary tumor size; 47.5% reduction in metastasis[6][7]
Melanoma (Human Patients)This compound300 mg/day5-year survival of 77% vs. 32% expected[6][7]
Colorectal Cancer (Mouse models)This compound + AspirinNot specifiedBetter inhibitory effect than either monotherapy[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

Cell Viability and Proliferation Assays (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HCT-8, U937) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (and/or other compounds like doxorubicin or statins) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. IC50 values can be determined by plotting cell viability against drug concentration.[4][9][10]

Western Blotting for Protein Expression

This technique is used to detect changes in the expression and cleavage of key proteins in the SREBP pathway.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SREBP1, SREBP2, pCREB, PARP-1, Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry can be used for quantification.[4][9][10]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the mRNA levels of SREBP target genes.

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a thermocycler with SYBR Green or TaqMan probes. Use primers specific for target genes (e.g., HMGCR, HMGCS1, INSIG1, SCD) and a housekeeping gene (e.g., RPL13A, GAPDH) for normalization.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[4][11]

Visualizations: Workflows and Relationships

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanistic Assays cluster_invivo In Vivo Models start Hypothesis: This compound inhibits cancer cell growth via lipid metabolism in_vitro In Vitro Studies start->in_vitro mechanism Mechanism of Action Studies in_vitro->mechanism in_vivo In Vivo Studies mechanism->in_vivo data_analysis Data Analysis and Interpretation conclusion Conclusion and Future Directions data_analysis->conclusion viability Cell Viability (MTT Assay) viability->data_analysis proliferation Colony Formation proliferation->data_analysis apoptosis Apoptosis Assay (Flow Cytometry) apoptosis->data_analysis western Western Blotting (SREBP, pCREB) western->data_analysis qrt_pcr qRT-PCR (Lipogenic Genes) qrt_pcr->data_analysis lipidomics Lipidomics Analysis lipidomics->data_analysis xenograft Xenograft Tumor Models xenograft->data_analysis pdx Patient-Derived Xenografts pdx->data_analysis

Caption: A typical experimental workflow to investigate the anticancer effects of this compound.

Logical Relationship Diagram

Logical_Relationship This compound This compound SCAP SCAP This compound->SCAP Targets SREBP_Activation SREBP Activation This compound->SREBP_Activation Inhibits Statin_Synergy Synergy with Statins This compound->Statin_Synergy Enhances SCAP->SREBP_Activation Mediates Lipid_Synthesis Cholesterol & Fatty Acid Synthesis SREBP_Activation->Lipid_Synthesis Promotes Cancer_Growth Cancer Cell Proliferation, Growth, and Survival Lipid_Synthesis->Cancer_Growth Supports

Caption: The logical relationship between this compound, lipid metabolism, and cancer cell growth.

Discussion and Future Directions

The repurposing of this compound as an inhibitor of lipid metabolism in cancer presents a compelling therapeutic strategy. Its ability to target the SREBP pathway, a central node in cancer cell metabolism, underscores its potential across a range of malignancies that are dependent on de novo lipogenesis.[1][12] The synergistic effects observed with statins further enhance its therapeutic appeal, suggesting that combination therapies could be particularly effective.[3][4][11][13]

However, some studies have reported conflicting results, with this compound showing proliferative effects in certain cancer cell lines, potentially through the phosphorylation of CREB.[9][10] This highlights the need for further research to delineate the specific contexts in which this compound exerts its anticancer effects. Key areas for future investigation include:

  • Biomarker Discovery: Identifying biomarkers to predict which tumors will be most sensitive to this compound-mediated lipid metabolism inhibition.

  • Combination Therapies: Exploring novel combination strategies with other metabolic inhibitors or standard-of-care chemotherapeutics.

  • Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination.

  • Structural Analogs: Developing structural analogs of this compound that retain SREBP inhibitory activity while minimizing off-target effects, such as PDE inhibition.[1]

References

Foundational Studies on the Antiviral Activity of Dipyridamole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipyridamole, a long-established antiplatelet agent, has demonstrated a broad spectrum of antiviral activities against a diverse range of viruses. This technical guide provides an in-depth overview of the foundational research on this compound's antiviral properties, with a focus on its mechanisms of action, quantitative antiviral data, and the experimental methodologies used in these pivotal studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology and drug development, facilitating further investigation into the therapeutic potential of this compound as a host-directed antiviral agent.

Introduction

This compound is a pyrimido-pyrimidine derivative that has been in clinical use for decades, primarily for its anti-thrombotic and vasodilatory effects.[1][2] Beyond its established cardiovascular applications, a growing body of evidence, spanning from the late 1970s to contemporary research, has highlighted its potent antiviral properties.[3][4] this compound has been shown to inhibit the replication of a wide array of viruses, including members of the Picornaviridae, Togaviridae, Orthomyxoviridae, Paramyxoviridae, Herpetoviridae, and Poxviridae families.[5] Its multifaceted mechanism of action, which involves the modulation of host cell pathways rather than direct targeting of viral components, positions it as a promising candidate for a host-directed antiviral strategy. This approach offers the potential for broad-spectrum efficacy and a higher barrier to the development of viral resistance.[6][7]

Mechanisms of Antiviral Action

This compound's antiviral effects are attributed to several distinct yet potentially synergistic mechanisms that primarily involve the modulation of host cellular functions.

Inhibition of Nucleoside Transport

This compound is a well-characterized inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2.[8][9] By blocking the uptake of extracellular nucleosides, such as adenosine and uridine, into the cell, this compound can disrupt viral replication in several ways:[1][10]

  • Depletion of Precursors for Viral Genome Synthesis: Many viruses rely on the host cell's nucleoside pool for the synthesis of their genetic material. By limiting the intracellular availability of these essential building blocks, this compound can impede viral RNA or DNA replication.[11] This mechanism is particularly relevant for rapidly replicating viruses.

  • Potentiation of Nucleoside Analog Antivirals: this compound can enhance the efficacy of nucleoside analog antiviral drugs, such as zidovudine (AZT). By inhibiting the uptake of endogenous nucleosides, it reduces the competition for intracellular phosphorylation, thereby increasing the activation and incorporation of the antiviral analogs into the viral genome.[1]

Inhibition of Phosphodiesterase (PDE)

This compound inhibits various phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][9] This inhibition leads to an increase in intracellular cAMP and cGMP levels, which can trigger downstream signaling pathways with antiviral consequences:

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, which can modulate the activity of various transcription factors and cellular processes, some of which may contribute to an antiviral state.

  • Interferon (IFN) Induction: this compound has been shown to be an inducer of interferon, a critical component of the innate immune response to viral infections.[12][13][14] The IFN-inducing activity of this compound is linked to its ability to inhibit cAMP phosphodiesterase.[13]

Modulation of Host Signaling Pathways

This compound has been demonstrated to modulate key inflammatory and stress-activated signaling pathways within the host cell, which can impact the cellular environment and its permissiveness to viral replication.

  • Inhibition of NF-κB Signaling: this compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation and immune responses.[1] By suppressing NF-κB activation, this compound may dampen the virus-induced inflammatory response that can contribute to pathogenesis.

  • Modulation of p38 MAPK Pathway: this compound can also affect the p38 mitogen-activated protein kinase (MAPK) pathway, another key regulator of cellular stress and inflammation.[1] The modulation of this pathway can influence the expression of various genes involved in the host's response to viral infection.

This compound This compound ENTs Equilibrative Nucleoside Transporters (ENTs) This compound->ENTs Inhibits PDEs Phosphodiesterases (PDEs) This compound->PDEs Inhibits NF_kB NF-κB Signaling This compound->NF_kB Inhibits p38_MAPK p38 MAPK Signaling This compound->p38_MAPK Modulates Nucleoside_Uptake Nucleoside Uptake (e.g., Adenosine, Uridine) ENTs->Nucleoside_Uptake Viral_Genome_Synthesis Viral Genome Synthesis Nucleoside_Uptake->Viral_Genome_Synthesis cAMP cAMP PDEs->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates IFN_Induction Interferon (IFN) Induction cAMP->IFN_Induction Leads to Antiviral_State Antiviral State IFN_Induction->Antiviral_State Inflammation Inflammation NF_kB->Inflammation p38_MAPK->Inflammation

Figure 1: Proposed antiviral mechanisms of this compound.

Quantitative Antiviral Data

The following tables summarize the available quantitative data on the antiviral activity of this compound against various viruses. It is important to note that for many viruses, particularly from earlier studies, only qualitative descriptions of antiviral activity (e.g., "significant inhibition") are available. The data presented here are sourced from a limited number of studies and may not be exhaustive.

Table 1: In Vitro Antiviral Activity of this compound

Virus FamilyVirusCell LineAssay TypeEC50 / IC50CC50Selectivity Index (SI)Reference(s)
CoronaviridaeSARS-CoV-2Vero E6Replication Assay>50% inhibition at 100 nM>10 µM (in A549/ACE2)-[2]
CoronaviridaeSARS-CoV-2 (Mpro)-Enzymatic Assay0.53 µM--[2]
PicornaviridaeMengovirusHeLa, L cellsPlaque Reduction~100% inhibition at 80 µM--[1]
PicornaviridaeMengovirusFL, L cellsVarious>57% inhibition at 0.31-10 µM--[2]
OrthomyxoviridaeInfluenza A viruses-Various90-99% inhibition (concentration not specified)--[4]
HerpesviridaeHerpes Simplex Virus (HSV)-Reactivation AssayDose-dependent inhibition (25-50 µM)Not specified, low toxicity noted-[14]
PoxviridaeVaccinia VirusRK13Multiplication AssayInhibition at 25 µM--[2]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Note: The lack of comprehensive CC50 data in many of the foundational studies prevents the calculation of the Selectivity Index.

Table 2: Synergistic Antiviral Activity of this compound in Combination with Brequinar (BRQ) against SARS-CoV-2

CombinationCell LineVirus VariantBRQ EC50 (µM)Fold-change in BRQ EC50Reference(s)
BRQ aloneA549/ACE2Beta (B.1.351)2.67-
BRQ + 0.78 µM DPYA549/ACE2Beta (B.1.351)0.803.3x decrease
BRQ + 12.5 µM DPYA549/ACE2Beta (B.1.351)0.328.3x decrease

DPY: this compound

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational studies of this compound's antiviral activity.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a confluent monolayer of susceptible cells. These areas, called plaques, can be visualized and counted. An antiviral compound will reduce the number and/or size of these plaques in a dose-dependent manner.

Protocol:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero, HeLa) in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable cell culture medium.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection:

    • Remove the growth medium from the cell monolayers.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the diluted virus to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment:

    • Remove the virus inoculum.

    • Add the different concentrations of this compound or a vehicle control to the respective wells.

  • Overlay:

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing 0.5-1.5% methylcellulose or agarose) mixed with the corresponding concentration of this compound. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 4% formaldehyde.

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, and the plaques will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. The EC50 value can be determined by plotting the percentage of plaque reduction against the log of the drug concentration.

Start Start Seed_Cells Seed susceptible cells in multi-well plates Start->Seed_Cells Incubate_24_48h Incubate to form a confluent monolayer Seed_Cells->Incubate_24_48h Infect_Cells Infect cells with a known amount of virus Incubate_24_48h->Infect_Cells Prepare_Compound Prepare serial dilutions of this compound Add_Compound Add this compound dilutions Prepare_Compound->Add_Compound Incubate_Adsorption Incubate for viral adsorption (1-2h) Infect_Cells->Incubate_Adsorption Incubate_Adsorption->Add_Compound Add_Overlay Add semi-solid overlay containing this compound Add_Compound->Add_Overlay Incubate_Plaques Incubate for plaque formation (2-10 days) Add_Overlay->Incubate_Plaques Fix_and_Stain Fix and stain cells (e.g., Crystal Violet) Incubate_Plaques->Fix_and_Stain Count_Plaques Count plaques Fix_and_Stain->Count_Plaques Analyze_Data Calculate % plaque reduction and determine EC50 Count_Plaques->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for a Plaque Reduction Assay.

One-Step Growth Cycle Experiment

This experiment is used to characterize the kinetics of viral replication in a single round of infection and to determine the effect of an antiviral compound on different stages of the viral life cycle.[3]

Principle: By synchronizing the infection of a cell culture at a high multiplicity of infection (MOI), the release of progeny virions can be monitored over time, revealing the duration of the latent period and the burst size. An antiviral compound can be added at different time points to investigate its effect on specific stages of replication.

Protocol:

  • Cell Preparation: Prepare a suspension of susceptible host cells at a known concentration.

  • Synchronized Infection:

    • Infect the cells with the virus at a high MOI (e.g., 5-10) to ensure that most cells are infected simultaneously.

    • Allow a short period for viral adsorption (e.g., 30-60 minutes) at 4°C or 37°C.

  • Removal of Unadsorbed Virus:

    • Pellet the cells by centrifugation and wash them several times with cold PBS to remove any unadsorbed virus.

    • Resuspend the cells in a fresh, pre-warmed culture medium. This time point is considered time zero.

  • Treatment: Add this compound at the desired concentration to the cell suspension.

  • Sampling: At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 24 hours), collect aliquots of the cell suspension.

  • Virus Titer Determination:

    • For each time point, subject the collected sample to freeze-thaw cycles to release intracellular virions.

    • Determine the total virus titer (intracellular and extracellular) in the sample using a plaque assay or TCID50 assay.

  • Data Analysis: Plot the virus titer (PFU/mL or TCID50/mL) against time post-infection on a semi-logarithmic scale. The resulting one-step growth curve will show a latent period (no increase in extracellular virus), a burst or rise period (rapid increase in virus titer as cells lyse), and a plateau phase. The effect of this compound can be assessed by comparing the growth curve in its presence to that of a vehicle control.

Luciferase Reporter Assay for Viral Replication

This is a high-throughput and sensitive method to quantify viral replication by measuring the activity of a reporter gene, such as luciferase, that is engineered into the viral genome or a subgenomic replicon.[1][4]

Principle: A recombinant virus or replicon carrying a luciferase gene is used to infect or transfect host cells. The expression of luciferase is dependent on viral replication. An antiviral compound will inhibit viral replication, leading to a decrease in luciferase activity.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well or 384-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for a short period.

  • Infection/Transfection:

    • Infect the cells with the luciferase-expressing reporter virus.

    • Alternatively, transfect the cells with a luciferase-expressing viral replicon RNA.

  • Incubation: Incubate the plates for a period sufficient for viral replication and luciferase expression (e.g., 24-72 hours).

  • Luciferase Assay:

    • Lyse the cells using a specific lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel cytotoxicity assay or a dual-luciferase system with a co-transfected control reporter).

    • Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the vehicle control.

    • Determine the EC50 value from the dose-response curve.

Start Start Seed_Cells Seed host cells in multi-well plates Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Infect_Transfect Infect with luciferase reporter virus or transfect with replicon Add_Compound->Infect_Transfect Incubate Incubate for viral replication and luciferase expression Infect_Transfect->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Analyze_Data Normalize data and determine EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a Luciferase Reporter Assay.

Conclusion

The foundational studies on this compound have established its broad-spectrum antiviral activity and have elucidated several potential host-directed mechanisms of action. Its ability to inhibit nucleoside transport, modulate phosphodiesterase activity, and influence key cellular signaling pathways underscores its potential as a multifaceted antiviral agent. While the available quantitative data on its antiviral potency is still somewhat limited, the existing evidence strongly supports its further investigation. The detailed experimental protocols provided in this guide offer a framework for future studies aimed at comprehensively characterizing the antiviral profile of this compound and its derivatives against a wider range of viral pathogens. The continued exploration of this compound's antiviral properties may pave the way for the development of novel and effective host-directed therapies for the treatment of viral infections.

References

Methodological & Application

Application Note: Dipyridamole for In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipyridamole is a medication primarily used for its antiplatelet and vasodilatory effects. Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and the blockade of cellular adenosine reuptake.[1][2] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as elevated extracellular adenosine levels, which can modulate various cellular processes, including cell proliferation.[3][4]

The effect of this compound on cell proliferation is complex and highly context-dependent, varying with cell type and concentration. It has been shown to inhibit the growth of some cell lines, such as vascular smooth muscle cells, while in other cases, particularly certain cancer cell lines, it may promote proliferation.[3][5] This document provides detailed protocols and application notes for utilizing this compound in in vitro cell proliferation assays to characterize its effects on specific cell lines.

Mechanism of Action in Cell Proliferation

This compound's influence on cell proliferation is primarily mediated through two pathways:

  • Inhibition of Phosphodiesterases (PDEs): this compound inhibits multiple PDE enzymes (PDE5, 6, 7, 8, 9, 10, 11).[6] This prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell.[3] Elevated cAMP and cGMP levels activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively, which can phosphorylate various substrates, including transcription factors that regulate the cell cycle.[3][5]

  • Inhibition of Adenosine Reuptake: this compound blocks equilibrative nucleoside transporters (ENTs), primarily ENT1 and ENT2, preventing the reuptake of adenosine from the extracellular space into cells like platelets and red blood cells.[1][7][8] The resulting increase in extracellular adenosine allows it to bind to and activate cell surface adenosine receptors (A1, A2A, A2B, A3), which can trigger various signaling cascades that influence cell growth and viability.[4][9]

The ultimate effect on proliferation—whether stimulation or inhibition—depends on the specific signaling pathways dominant in a given cell type. For instance, in some cancer cells, the cAMP/PKA pathway leads to the phosphorylation of the CREB transcription factor, which has been associated with increased proliferation.[5][10] Conversely, in vascular smooth muscle cells, increased cAMP and cGMP can induce cell cycle arrest.[3]

Dipyridamole_Signaling cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Adenosine_ext Adenosine ENT Adenosine Transporter (ENT) Adenosine_ext->ENT Transport AR Adenosine Receptor Adenosine_ext->AR Activates Adenosine_int Adenosine ENT->Adenosine_int cAMP cAMP AR->cAMP Modulates AC DIP This compound DIP->ENT Inhibits PDE Phosphodiesterase (PDE) DIP->PDE Inhibits PDE->cAMP cGMP cGMP PDE->cGMP ATP ATP ATP->cAMP AC GTP GTP GTP->cGMP GC AMP 5'-AMP cAMP->AMP Hydrolysis PKA PKA cAMP->PKA Activates GMP 5'-GMP cGMP->GMP Hydrolysis PKG PKG cGMP->PKG Activates CREB CREB PKA->CREB Phosphorylates CellCycle Cell Cycle Regulation PKA->CellCycle PKG->CellCycle CREB->CellCycle Transcription Proliferation Proliferation (Inhibition or Promotion) CellCycle->Proliferation

Figure 1: this compound's dual mechanism of action on cell signaling pathways.

Quantitative Data Summary

The effect of this compound varies significantly across different cell lines and experimental conditions. The following table summarizes quantitative data from various studies.

Cell LineCell TypeThis compound ConcentrationObserved Effect on ProliferationCitation(s)
HCT-8Human Colorectal Cancer0–20 µMDose-dependent increase[5][11]
U937Human Lymphoma0–20 µMDose-dependent increase[5][11]
MDA-MB-435Human MelanomaIC50: 40.31 µMInhibition[12]
SK-MEL-5Human MelanomaIC50: 29.77 µMInhibition[12]
HTR, YCC (Canine)Canine MelanomaLow conc.Increased proliferation[12]
HTR, YCC (Canine)Canine MelanomaHigh conc. (IC50: 19.75, 29.81 µM)Inhibition[12]
4T1-LucMouse Breast Cancer50, 100 µMImpaired migration (related to proliferation)[13]
MDA-MB-231THuman Breast Cancer100 µMImpaired migration (related to proliferation)[13]
MM-1CB, HMV-1Human Melanoma0.1–10 µM (with TNF-α)Enhanced inhibition[14]
MOLT-3, BL-THHuman Leukemia/Lymphomaup to 10 µM (with Vincristine)Synergistic inhibition[15]
VSMC (Venous/Arterial)Human Smooth MuscleNot specifiedInhibition, G0/G1 cell cycle arrest[3]

Experimental Protocols

General Considerations
  • Stock Solution Preparation: this compound is soluble in DMSO.[16] Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO. Store at -20°C. Note that moisture-absorbing DMSO can reduce solubility.[16]

  • Working Solutions: Dilute the DMSO stock solution in a complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1%).

  • Controls:

    • Vehicle Control: Treat cells with the same final concentration of DMSO used in the this compound-treated wells.

    • Untreated Control: Cells cultured in medium only.

    • Positive Control: A known inhibitor or stimulator of proliferation for the specific cell line, if available.

Experimental Workflow

The general workflow for assessing the effect of this compound on cell proliferation is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare this compound Stock Solution (in DMSO) E 5. Prepare & Add this compound Working Solutions A->E B 2. Culture & Harvest Cells C 3. Seed Cells in Multi-well Plate B->C D 4. Allow Cells to Adhere (12-24 hours) C->D D->E F 6. Incubate for Desired Period (e.g., 24-72h) E->F G 7. Perform Proliferation Assay (e.g., MTT, BrdU) F->G H 8. Acquire Data (e.g., Absorbance Reading) G->H I 9. Analyze & Interpret Results H->I

Figure 2: General experimental workflow for in vitro cell proliferation assays.

Protocol 1: MTT Cell Proliferation Assay

This protocol is based on the colorimetric measurement of formazan produced by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[17]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm, with an optional reference wavelength of 630 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in a complete medium to a concentration that will ensure they are in the exponential growth phase at the end of the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 1,000-100,000 cells/well) should be determined empirically for each cell line.

    • Incubate the plate at 37°C, 5% CO₂ for 12-24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).[17]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another suitable solubilization solution to each well.

    • Mix thoroughly by gentle agitation on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Protocol 2: BrdU Cell Proliferation Assay

This assay measures the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of DNA synthesis.[18]

Materials:

  • BrdU Cell Proliferation Assay Kit (contains BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, substrate)

  • Cells of interest and culture reagents

  • 96-well plates

  • This compound stock solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat cells with this compound for the desired duration.

  • BrdU Labeling:

    • Following the manufacturer's instructions, add the BrdU labeling solution to each well.

    • Incubate the cells for 2-24 hours at 37°C. The optimal incubation time depends on the cell cycle length of the cell line.[18]

  • Fixation and Denaturation:

    • Remove the labeling medium and wash the cells with PBS.

    • Add the fixing/denaturing solution to each well and incubate for approximately 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[19]

  • Immunodetection:

    • Wash the wells to remove the fixing/denaturing solution.

    • Add the diluted anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells and add the secondary antibody-HRP conjugate. Incubate for 30 minutes.

  • Substrate Addition and Data Acquisition:

    • Wash the wells thoroughly.

    • Add the TMB substrate and incubate in the dark until a color change is sufficient (typically 15-30 minutes).

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

References

Application Notes and Protocols for Establishing Animal Models of Thrombosis with Dipyridamole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing animal models of thrombosis to evaluate the anti-thrombotic effects of dipyridamole. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows.

Introduction to this compound in Thrombosis Research

This compound is an antiplatelet agent with a multi-faceted mechanism of action, making it a compound of interest in thrombosis research.[1] It primarily works by inhibiting phosphodiesterase (PDE), which leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within platelets.[1] This increase in cyclic nucleotides inhibits platelet aggregation and activation. Additionally, this compound blocks the cellular reuptake of adenosine, a potent inhibitor of platelet function, thereby potentiating its local anti-aggregatory effects.[1] Animal models of thrombosis are crucial for the preclinical evaluation of such anti-thrombotic agents, allowing for the investigation of efficacy, dose-response relationships, and underlying mechanisms in a physiological setting.

Choosing an Animal Model

The selection of an appropriate animal model is critical and depends on the specific research question. Common rodent models of thrombosis include those induced by chemical injury, such as with ferric chloride, or photochemical injury using Rose Bengal.[2][3] These models are well-established, reproducible, and suitable for screening anti-thrombotic compounds.

Logical Flow for Model Selection

G A Define Research Question (e.g., efficacy, mechanism) B Consider Vessel Type (Arterial vs. Venous) A->B C Evaluate Model Characteristics B->C D Ferric Chloride Model (Endothelial denudation, platelet-rich thrombus) C->D Chemical Injury E Rose Bengal Model (Photochemical injury, defined lesion) C->E Photochemical Injury F Select Appropriate Model D->F E->F G Experimental Design (Dose, timing, endpoints) F->G

Caption: Decision-making workflow for selecting a suitable animal model of thrombosis.

Signaling Pathway of this compound's Anti-Thrombotic Action

G cluster_platelet Platelet cluster_extracellular Extracellular Space PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP Converts cAMP cAMP cAMP->PDE Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Adenosine_Receptor Adenosine Receptor Adenylate_Cyclase Adenylate Cyclase Adenosine_Receptor->Adenylate_Cyclase Stimulates Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Dipyridamole_ext This compound Dipyridamole_ext->PDE Inhibits Adenosine_Uptake Adenosine Uptake Transporter Dipyridamole_ext->Adenosine_Uptake Blocks Adenosine_ext Adenosine Adenosine_ext->Adenosine_Receptor Activates Adenosine_ext->Adenosine_Uptake

Caption: this compound's dual mechanism of inhibiting PDE and blocking adenosine uptake to increase cAMP and inhibit platelet activation.

Experimental Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model induces endothelial injury through oxidative stress, leading to the formation of a platelet-rich thrombus. It is a widely used and reproducible model for evaluating antiplatelet agents.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle for this compound (e.g., saline with 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in deionized water)

  • Filter paper discs (1-2 mm diameter)

  • Doppler flow probe and monitor

  • Surgical instruments (forceps, scissors, vessel clamps)

  • Suture material

Experimental Workflow:

G A Animal Preparation (Anesthesia, surgical exposure of carotid artery) B This compound Administration (e.g., i.p. or oral gavage) A->B C Baseline Blood Flow Measurement B->C D Induction of Thrombosis (Application of FeCl₃-soaked filter paper) C->D E Monitor Blood Flow (Time to occlusion) D->E F Data Collection & Analysis (Thrombus weight, histology) E->F

References

Application Notes and Protocols for Dipyridamole Dosage in Murine Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of dipyridamole for murine models of ischemic stroke. This document includes a summary of effective dosages from published literature, detailed experimental protocols for stroke induction and neurological assessment, and an overview of the key signaling pathways involved in this compound's neuroprotective effects.

This compound Dosage and Administration in Murine Stroke Models

This compound has been investigated in various murine stroke models for its neuroprotective properties beyond its well-known antiplatelet effects. The selection of an appropriate dose and route of administration is critical for the successful design and interpretation of preclinical stroke studies.

Quantitative Data Summary

The following table summarizes this compound dosages, administration routes, and their reported effects in murine stroke models.

Dosage (mg/kg)Administration RouteFrequency & DurationMurine ModelKey FindingsReference
10, 30Oral GavageTwice daily for 3 daysC57BL/6 Mice (MCAO)Did not significantly decrease cerebral infarct size or improve neurological deficits.[1][1]
50Not SpecifiedNot SpecifiedBALB/c and C57Bl MiceStimulated primary humoral immune response.[2]
60Oral GavageTwice daily for 3 daysC57BL/6 Mice (MCAO)In combination with aspirin, increased cerebral blood flow, decreased stroke size, and improved neurological deficits.[1][1]
100IntraperitonealOnce dailyB6D2F1 Mice (P388 murine lymphoid neoplasms)Studied in combination with 5-FU for cancer treatment.
120Oral GavageDaily for 4 weeksTumor-bearing miceUsed to achieve therapeutic plasma concentrations.[3][3]
200Oral GavageTwice daily for 7 daysC57BL/6J Mice (Hindlimb ischemia)Enhanced ischemia-induced arteriogenesis.[3][3]

Experimental Protocols

Preparation and Administration of this compound

Oral Gavage Formulation:

  • Vehicle: A common vehicle for oral administration of this compound is a 1% carboxymethylcellulose (CMC) suspension.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a 1% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.

    • Create a suspension by adding the this compound powder to the 1% CMC solution.

    • Vortex the suspension thoroughly before each administration to ensure a uniform dose.

Intraperitoneal Injection Formulation:

  • Solubility: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and ethanol.[4]

  • Preparation:

    • Dissolve this compound in a minimal amount of DMSO (e.g., to a concentration of 30 mg/ml).[4]

    • For injection, dilute the DMSO stock solution with a sterile aqueous buffer such as phosphate-buffered saline (PBS, pH 7.2). A 1:1 solution of DMSO:PBS can achieve a this compound solubility of approximately 0.5 mg/ml.[4]

    • It is recommended to prepare this aqueous solution fresh for each use and not to store it for more than one day.[4]

Middle Cerebral Artery Occlusion (MCAO) Model

The intraluminal filament model of MCAO is a widely used technique to induce focal cerebral ischemia in mice.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Silicone-coated monofilament (e.g., 6-0 nylon)

  • Surgical microscope or loupes

  • Micro-surgical instruments (forceps, scissors, vessel clips)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3-4% for induction, 1-2% for maintenance). Shave the ventral neck area and disinfect with an appropriate antiseptic.

  • Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation and Ligation: Carefully dissect the arteries from the surrounding tissue. Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ECA.

  • Arteriotomy: Make a small incision in the ECA stump.

  • Filament Insertion: Introduce the silicone-coated monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The typical insertion depth is 9-11 mm from the carotid bifurcation.

  • Occlusion Period: Maintain the filament in place for the desired duration of ischemia (typically 30-90 minutes).

  • Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.

  • Closure: Ligate the ECA stump permanently and close the neck incision with sutures.

Neurological Deficit Scoring

Neurological deficits are assessed to evaluate the severity of the ischemic injury.

Bederson Scoring System:

This is a commonly used four-point scale:

  • 0: No observable deficit.

  • 1: Forelimb flexion. The mouse shows contralateral forelimb flexion when lifted by the tail.

  • 2: Circling. The mouse circles towards the paretic side.

  • 3: Leaning. The mouse leans to one side at rest.

  • 4: No spontaneous motor activity.

Modified Neurological Severity Score (mNSS):

This is a more comprehensive scoring system that evaluates motor, sensory, balance, and reflex functions. The total score ranges from 0 (no deficit) to 18 (maximal deficit).

Garcia Scale:

This scale assesses spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation. The total score ranges from 3 to 18.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Ischemic Stroke

This compound exerts its neuroprotective effects through multiple mechanisms, primarily by potentiating adenosine and nitric oxide signaling.

Dipyridamole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Endothelial/Smooth Muscle Cell) Adenosine Adenosine ENT Equilibrative Nucleoside Transporter (ENT) Adenosine->ENT Uptake Vasodilation Vasodilation & Neuroprotection Adenosine->Vasodilation Promotes This compound This compound This compound->ENT Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates eNOS eNOS PKA->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Vasodilation Leads to

Caption: this compound's neuroprotective signaling pathway in ischemic stroke.

Experimental Workflow for this compound Efficacy Testing

A typical workflow for assessing the efficacy of this compound in a murine stroke model involves several key stages.

Experimental_Workflow cluster_pre_stroke Pre-Stroke Phase cluster_stroke Stroke Induction cluster_post_stroke Post-Stroke Assessment Animal_Acclimation Animal Acclimation (e.g., 1 week) Dipyridamole_Admin This compound Administration (e.g., 3 days prior) Animal_Acclimation->Dipyridamole_Admin Proceed to MCAO Middle Cerebral Artery Occlusion (MCAO) Dipyridamole_Admin->MCAO Proceed to Neuro_Scoring Neurological Scoring (e.g., 24h, 48h, 72h) MCAO->Neuro_Scoring Assess Infarct_Analysis Infarct Volume Analysis (e.g., TTC Staining at 72h) Neuro_Scoring->Infarct_Analysis Followed by Molecular_Analysis Molecular/Histological Analysis Infarct_Analysis->Molecular_Analysis Optional

Caption: A typical experimental workflow for evaluating this compound in a murine stroke model.

References

Application Notes and Protocols: Dipyridamole-Induced Vasodilation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipyridamole is a widely utilized antiplatelet agent and vasodilator with significant applications in the prevention of thromboembolic events and for myocardial perfusion imaging.[1][2] Its therapeutic effects are primarily attributed to its ability to increase the local concentration of endogenous adenosine and to inhibit phosphodiesterase (PDE) enzymes, leading to vasodilation and inhibition of platelet aggregation.[3][4] These application notes provide a detailed overview of the signaling pathways involved in this compound-induced vasodilation and present standardized protocols for in vivo, ex vivo, and in vitro studies designed to investigate its vascular effects.

Mechanisms of this compound-Induced Vasodilation

This compound elicits vasodilation through two primary, interconnected signaling pathways:

  • Inhibition of Adenosine Reuptake: this compound blocks the nucleoside transporter responsible for the cellular uptake of adenosine by erythrocytes and endothelial cells.[1][5] This action increases the extracellular concentration of adenosine, which then binds to A2A receptors on vascular smooth muscle cells.[4][6] Activation of A2A receptors stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) to cause smooth muscle relaxation and vasodilation.[4][7]

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, particularly cGMP-specific PDE type V, which are responsible for the degradation of cyclic guanosine monophosphate (cGMP).[8][9] By preventing cGMP breakdown, this compound amplifies the signaling cascade of nitric oxide (NO).[7][9] Endothelium-derived NO stimulates soluble guanylyl cyclase (sGC) to produce cGMP, which activates protein kinase G (PKG), resulting in vasodilation.[8] this compound's inhibition of PDE enhances and prolongs this effect.[7][8]

Signaling Pathway Diagrams

G cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Extracellular Extracellular Space A2A A2A Receptor AC Adenylyl Cyclase A2A->AC Activates cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA Vaso Vasodilation PKA->Vaso Adenosine Adenosine Adenosine->A2A Binds NT Nucleoside Transporter Adenosine->NT Uptake This compound This compound This compound->NT Inhibits

Caption: Adenosine-mediated vasodilation pathway enhanced by this compound.

G cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Endothelium Endothelial Cell sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP ↑ sGC->cGMP PKG PKG Activation cGMP->PKG PDE5 PDE5 cGMP->PDE5 Hydrolysis Vaso Vasodilation PKG->Vaso GTP GTP GTP->sGC GMP GMP PDE5->GMP NO Nitric Oxide (NO) NO->sGC Activates This compound This compound This compound->PDE5 Inhibits

Caption: PDE inhibition pathway for this compound-induced vasodilation.

Experimental Protocols

In Vivo Study: Coronary Blood Flow Measurement in Rabbits

This protocol describes an in vivo method to assess the dose-dependent effects of this compound on coronary blood flow and vascular resistance.[10]

Objective: To quantify changes in coronary blood flow velocity and calculate coronary vascular resistance following intravenous administration of this compound.

Materials:

  • Male New Zealand white rabbits

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Pulsed Doppler velocimeter probe (3-mm, suction-type)

  • Data acquisition system

  • This compound solution for injection

  • Saline (vehicle control)

  • Infusion pump

Protocol:

  • Anesthetize the rabbit and ensure a stable plane of anesthesia.

  • Perform a median sternotomy to expose the heart.

  • Carefully apply the suction-type pulsed Doppler velocimeter probe to the proximal portion of the left anterior descending coronary artery.[10]

  • Allow the animal to stabilize and record baseline measurements of coronary blood flow velocity, heart rate, and mean arterial pressure.

  • Administer a single intravenous dose of this compound (e.g., 0.1, 1.0, or 10 mg/kg) or vehicle via an infusion pump over a set period.[10]

  • Continuously record all hemodynamic parameters during and after the infusion until they return to baseline.

  • Calculate the percent change in coronary blood flow velocity from baseline.

  • Calculate coronary vascular resistance as the ratio of mean arterial pressure to coronary blood flow velocity.

G A Anesthetize Rabbit B Median Sternotomy A->B C Place Doppler Probe on Coronary Artery B->C D Record Baseline Hemodynamics C->D E IV Infusion: This compound or Vehicle D->E F Continuously Record Measurements E->F G Data Analysis: % Change in Flow & Resistance F->G

Caption: Workflow for in vivo measurement of coronary vasodilation.

Ex Vivo Study: Vasodilation in Isolated Aortic Rings

This protocol details the use of an isolated organ bath to measure the vasodilatory effect of this compound on pre-constricted arterial segments.[11]

Objective: To generate a concentration-response curve for this compound-induced relaxation in isolated aortic rings.

Materials:

  • Aorta from a euthanized rat or rabbit

  • Krebs-Henseleit buffer

  • Isolated organ bath system with force transducer

  • Phenylephrine or other vasoconstrictor (e.g., KCl)

  • This compound stock solution

  • Carbogen gas (95% O₂, 5% CO₂)

Protocol:

  • Humanely euthanize the animal and immediately excise the thoracic aorta.

  • Clean the aorta of adherent tissue and cut into 2-3 mm rings.

  • Suspend the aortic rings in organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).

  • Induce a stable submaximal contraction using a vasoconstrictor like phenylephrine (e.g., 1 µM).

  • Once the contraction plateau is reached, add this compound to the bath in a cumulative, log-incremental manner (e.g., 1 nM to 100 µM).

  • Record the isometric tension after each addition, allowing the response to stabilize.

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

G A Isolate Thoracic Aorta B Prepare Aortic Rings (2-3 mm) A->B C Mount in Organ Bath & Equilibrate B->C D Induce Contraction (e.g., Phenylephrine) C->D E Add this compound (Cumulative Doses) D->E F Record Isometric Tension E->F G Data Analysis: Concentration-Response Curve F->G

Caption: Workflow for ex vivo vasodilation studies using an organ bath.

Data Presentation

Quantitative data from this compound studies should be summarized to facilitate comparison and interpretation.

Table 1: Summary of this compound Dosages and Concentrations in Vasodilation Studies

Study TypeModel OrganismRoute of AdministrationEffective Dose/ConcentrationReference(s)
In VivoHumanIntravenous Infusion0.56 mg/kg over 4 minutes[12][13]
In VivoHumanOral200 mg this compound (+ 25 mg aspirin) BID for 7 days[5]
In VivoRabbitIntravenous Infusion0.1 - 10 mg/kg[10]
In Vitro/ Ex VivoHuman PlateletsIncubation3.5 µmol/L (therapeutically relevant)[9][14]

Table 2: Example Hemodynamic Effects of Intravenous this compound (0.56 mg/kg) in Humans

ParameterReported ChangeReference(s)
Coronary Blood Flow Velocity3.8 to 7-fold increase from baseline[12]
Peak Vasodilation Time~6.5 minutes after start of infusion[12]
Systolic Blood PressureDecrease of 14 ± 15 mmHg[12]
Heart RateIncrease of 17 ± 11 bpm[12]
Myocardial Blood Flow (Steal)Decrease from 90 to 68 ml/100 g/min in some segments[13]

Table 3: Comparative Vasodilator Effects in Anesthetized Rabbits

Agent (Dose)Change in Coronary Blood Flow VelocityChange in Coronary Vascular ResistanceReference(s)
This compound (10 mg/kg) Greatest IncreaseGreatest Reduction[10]
Nitroglycerin (various)Dose-dependent increaseDose-dependent decrease[10]
Nitroprusside (various)Dose-dependent increaseDose-dependent decrease[10]

References

Application of Dipyridamole in Ex Vivo Platelet Aggregation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyridamole is an antiplatelet agent widely utilized in therapeutic settings to reduce the risk of thromboembolic events. Its application in ex vivo platelet aggregation assays is crucial for understanding its mechanism of action, evaluating its efficacy, and developing new antithrombotic therapies. These assays provide a controlled environment to study the effects of this compound on platelet function, offering valuable insights for both preclinical and clinical research.

This compound's primary antiplatelet effects are mediated through two main mechanisms: the inhibition of adenosine reuptake and the inhibition of phosphodiesterase (PDE) enzymes.[1][2] By blocking the reuptake of adenosine by erythrocytes and endothelial cells, this compound increases the extracellular concentration of adenosine, which in turn stimulates platelet adenylate cyclase, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] Increased cAMP inhibits platelet activation and aggregation.[2][4] Additionally, this compound inhibits PDE enzymes, which are responsible for the degradation of cAMP and cyclic guanosine monophosphate (cGMP), further augmenting the levels of these inhibitory second messengers.[1][5]

An important consideration when studying this compound is that its inhibitory effects on platelet aggregation are significantly more pronounced in whole blood than in platelet-rich plasma (PRP).[3][5][6] This is attributed to the interaction with red blood cells, which release adenosine precursors.[3] Therefore, whole blood aggregometry is often the preferred method for evaluating the antiplatelet activity of this compound ex vivo.

Signaling Pathways of this compound in Platelets

Dipyridamole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_platelet Platelet This compound This compound ENT1 ENT1 Transporter This compound->ENT1 Inhibits Reuptake PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_Precursors Adenosine Precursors (from RBCs) Adenosine Adenosine Adenosine_Precursors->Adenosine Release Adenosine_Receptor Adenosine A2A Receptor Adenosine->Adenosine_Receptor Binds AC Adenylyl Cyclase (AC) Adenosine_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Leads to

Caption: this compound's dual mechanism of action in platelets.

Quantitative Data Summary

The following tables summarize quantitative data from ex vivo studies on the effect of this compound on platelet aggregation.

Table 1: Effect of this compound on ADP and Collagen-Induced Platelet Aggregation in Whole Blood

This compound Concentration/DoseAgonistMethodInhibition of AggregationReference
200 mg (oral, 2hr post-intake)ADP & CollagenImpedance AggregometrySignificant inhibition[6]
400 mg/day (4 days)ADP & CollagenImpedance AggregometryFurther increased inhibition[6]
3.9 µM (in vitro)ADP & CollagenImpedance AggregometryStatistically significant inhibition[6]
200 mg (oral, sustained release)Platelet-Vessel Wall InteractionEx vivo perfusion chamber19.8% +/- 6.7% reduction in aggregate area[7][8]

Table 2: Comparative Effects of this compound and Aspirin on Platelet Aggregation in Whole Blood

Treatment (oral)AgonistMethodInhibition of AggregationReference
This compound (200 mg)Platelet Activating Factor (PAF)Whole Blood Platelet CountSignificant inhibition (p < 0.002)[9]
Aspirin (300 mg)Platelet Activating Factor (PAF)Whole Blood Platelet CountNo significant effect[9]
This compound (200 mg) + Aspirin (300 mg)Platelet Activating Factor (PAF)Whole Blood Platelet CountSignificant inhibition (p < 0.0001)[9]
This compound (200 mg)Collagen (2 µg/ml)Whole Blood Platelet CountSignificant inhibition (p < 0.06)[9]
Aspirin (300 mg)Collagen (2 µg/ml)Whole Blood Platelet CountSignificant inhibition (p < 0.0001)[9]
This compound (200 mg) + Aspirin (300 mg)Collagen (2 µg/ml)Whole Blood Platelet CountSignificant inhibition (p < 0.0001)[9]

Experimental Protocols

Protocol 1: Ex Vivo Platelet Aggregation Using Whole Blood Impedance Aggregometry

This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation in a whole blood sample, which is particularly relevant for this compound.

1. Materials and Reagents:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in saline)

  • Whole blood collected in 3.2% sodium citrate tubes

  • Agonists: Adenosine diphosphate (ADP), Collagen

  • Saline solution (0.9% NaCl)

  • Impedance aggregometer and corresponding cuvettes with electrodes

  • Pipettes and tips

  • 37°C water bath or heating block

2. Experimental Workflow:

Ex_Vivo_Workflow cluster_setup Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Incubation 3. Pre-warm Blood Sample and Reagents to 37°C Blood_Collection->Incubation Drug_Prep 2. Prepare this compound and Agonist Solutions Preincubation 4. Pre-incubate Blood with this compound or Vehicle Drug_Prep->Preincubation Incubation->Preincubation Aggregation 5. Add Agonist (ADP/Collagen) to Initiate Aggregation Preincubation->Aggregation Measurement 6. Record Aggregation (Impedance Change over Time) Aggregation->Measurement Data_Analysis 7. Analyze Data: - Max Aggregation (%) - IC50 Calculation Measurement->Data_Analysis

Caption: Workflow for ex vivo whole blood platelet aggregation assay.

3. Procedure:

  • Blood Collection: Collect whole blood from subjects into vacutainer tubes containing 3.2% sodium citrate. The blood should be kept at room temperature and used within 2-4 hours of collection.

  • Sample Preparation:

    • Gently mix the blood by inversion.

    • Pre-warm the blood sample to 37°C for 5-10 minutes.

  • In Vitro Dosing:

    • For in vitro experiments, add a small volume of the this compound stock solution or vehicle control to an aliquot of whole blood.

    • Pre-incubate the blood with this compound for a specified time (e.g., 2-10 minutes) at 37°C.[6][10]

  • Aggregation Measurement:

    • Pipette the pre-incubated blood sample into the aggregometer cuvette.

    • Place the cuvette in the heating block of the aggregometer and allow the baseline to stabilize.

    • Add the agonist (e.g., ADP or collagen) to the cuvette to induce aggregation.

    • Record the change in impedance for a set period (typically 5-10 minutes). The aggregation of platelets onto the electrodes causes an increase in impedance.

  • Data Analysis:

    • The maximum aggregation is determined from the aggregation curve.

    • Calculate the percentage of inhibition for this compound-treated samples compared to the vehicle control.

    • If multiple concentrations of this compound are tested, an IC50 value can be calculated.

Protocol 2: Ex Vivo Platelet Aggregation Using Light Transmission Aggregometry (LTA)

While less sensitive for this compound's effects, LTA is a classic method and can be used for comparative studies.

1. Materials and Reagents:

  • This compound stock solution

  • Whole blood collected in 3.2% sodium citrate tubes

  • Agonists: ADP, Collagen

  • Centrifuge

  • Light Transmission Aggregometer and cuvettes with stir bars

  • Pipettes and tips

  • 37°C water bath or heating block

2. Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[11]

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.[11]

  • Sample Preparation:

    • Adjust the platelet count of the PRP if necessary using PPP.

    • Pre-warm the PRP to 37°C.

  • In Vitro Dosing:

    • Add a small volume of the this compound stock solution or vehicle control to an aliquot of PRP.

    • Pre-incubate the PRP with this compound for a specified time at 37°C.

  • Aggregation Measurement:

    • Calibrate the aggregometer using PRP (0% transmission) and PPP (100% transmission).

    • Place a cuvette with the pre-incubated PRP and a stir bar into the aggregometer.

    • Allow the baseline to stabilize.

    • Add the agonist to the cuvette to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

  • Data Analysis:

    • Determine the maximal aggregation percentage from the aggregation curve.

    • Calculate the percentage of inhibition for this compound-treated samples relative to the vehicle control.

Conclusion

The ex vivo evaluation of this compound's antiplatelet effects is essential for a comprehensive understanding of its pharmacological profile. Due to its unique mechanism of action involving interactions with red blood cells, whole blood aggregometry is the most physiologically relevant method for these assays. The provided protocols and data offer a framework for researchers to design and execute robust experiments to investigate the impact of this compound on platelet function. Careful adherence to standardized procedures is critical for obtaining reliable and reproducible results in the development and assessment of antiplatelet therapies.

References

Application Notes and Protocols for Dipyridamole Administration in Large Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dipyridamole administration techniques in large animal research models. The following sections detail the mechanism of action, pharmacokinetic data, and established experimental protocols for intravenous and local administration of this compound in species such as dogs, pigs, sheep, and non-human primates.

Mechanism of Action

This compound is a vasodilator and antiplatelet agent with a multi-faceted mechanism of action. Primarily, it increases the extracellular concentration of adenosine by inhibiting its cellular reuptake and breakdown.[1][2] Adenosine then activates adenosine receptors, leading to the relaxation of smooth muscle cells in blood vessels, particularly the coronary arteries, and inhibition of platelet aggregation.[2] Additionally, this compound inhibits phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The resulting increase in intracellular cAMP and cGMP further contributes to vasodilation and antiplatelet effects.

Signaling Pathway of this compound

dipyridamole_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Platelet/Smooth Muscle) This compound This compound ENT1 ENT1 Transporter This compound->ENT1 Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_out Adenosine Adenosine_out->ENT1 Uptake AC Adenylate Cyclase Adenosine_out->AC Activates Adenosine_in Adenosine ENT1->Adenosine_in cAMP cAMP PDE->cAMP Degrades Platelet_Aggregation ↓ Platelet Aggregation cAMP->Platelet_Aggregation Vasodilation ↑ Vasodilation cAMP->Vasodilation ATP ATP ATP->AC Substrate AC->cAMP Converts to

This compound's dual mechanism of action.

Pharmacokinetic Data

The pharmacokinetic profile of this compound can vary between species. Key parameters are summarized below.

ParameterDogHuman (for reference)
Bioavailability -37-66% (oral)[2]
Protein Binding -~99%[2]
Metabolism Hepatic (glucuronidation)Hepatic (glucuronidation)[2]
Elimination Half-life -Alpha phase: 40 min, Beta phase: 10 hours[2]
Excretion -Biliary (95%), minimal in urine[2]

Experimental Protocols

Intravenous Administration in a Canine Model for Cardiovascular Research

This protocol is based on studies investigating the effects of this compound on systemic and cerebral circulation in dogs.[3][4][5]

Objective: To induce vasodilation and assess hemodynamic changes.

Materials:

  • This compound intravenous solution

  • Saline solution (0.9% NaCl) for dilution

  • Infusion pump

  • Catheters for intravenous access and blood pressure monitoring

  • Anesthesia (e.g., halothane and nitrous oxide)[3][4][5]

  • Ventilator[4]

  • ECG and blood pressure monitoring equipment

Procedure:

  • Anesthetize the dog and maintain a stable plane of anesthesia.

  • Establish intravenous access for drug administration and a separate line for blood sampling and pressure monitoring.

  • Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for a stabilization period.

  • Prepare the this compound infusion. A common dosage regimen is a loading dose followed by maintenance infusions.

    • Loading Dose: 1 mg/kg administered intravenously.[3][4][5]

    • Maintenance Infusion: 0.5 mg/kg administered every 30 minutes.[3][4][5]

  • Administer the loading dose via the infusion pump over a set period (e.g., 5-10 minutes) to avoid rapid hypotension.

  • Commence the maintenance infusion schedule.

  • Continuously monitor hemodynamic parameters throughout the infusion period.

  • Collect blood samples at predetermined intervals to measure relevant biomarkers if required by the study design.

Experimental Workflow: IV this compound Administration in a Canine Model

experimental_workflow A Anesthetize Dog and Establish IV Access B Record Baseline Hemodynamic Data A->B C Administer Loading Dose (1 mg/kg IV) B->C D Continuous Hemodynamic Monitoring C->D E Administer Maintenance Dose (0.5 mg/kg IV every 30 min) D->E G Repeat Maintenance Dose and Monitoring F Collect Blood Samples (Optional) E->F F->G H End of Experiment and Data Analysis G->H

Workflow for intravenous this compound studies in dogs.
Local Perivascular Administration in a Porcine Model of Arteriovenous Graft Stenosis

This protocol is adapted from a study evaluating the local delivery of this compound to prevent neointimal hyperplasia in pigs.[6]

Objective: To achieve sustained local high concentrations of this compound at the site of a vascular anastomosis.

Materials:

  • This compound powder

  • Injectable polymeric gel

  • Microspheres (optional, for sustained release)[6]

  • Surgical instruments for graft implantation

  • Polytetrafluoroethylene (PTFE) grafts[6]

  • Anesthesia and surgical monitoring equipment

Procedure:

  • Anesthetize the pig and prepare the surgical site (e.g., carotid artery and external jugular vein).[6]

  • Perform the arteriovenous graft implantation.

  • Prepare the this compound-gel mixture.

    • Incorporate this compound (dosages ranging from 0.26 to 52 mg have been tested) into the polymeric gel.[6] For sustained release, this compound can be first incorporated into microspheres.[6]

  • Apply the this compound-gel mixture around the graft-arterial and graft-venous anastomoses.[6]

  • Close the surgical incision.

  • Monitor the animal post-operatively according to standard veterinary procedures.

  • At the study endpoint (e.g., 3-4 weeks), explant the grafts and adjacent vessels for histological and drug concentration analysis.[6]

Quantitative Data from Large Animal Studies

The following tables summarize the quantitative effects of this compound administration in various large animal models.

Table 1: Hemodynamic and Blood Flow Changes in Anesthetized Dogs Following IV this compound Administration[3][4]
ParameterBaseline (Mean ± SE)Post-Dipyridamole (Mean ± SE)Percentage Change
Systemic Effects
Mean Arterial Pressure--↓ 20%
Peripheral Vascular Resistance--↓ 31%
Cardiac Index--↑ 13%
Organ Blood Flow
Right Ventricle--↑ 355%
Left Ventricle--↑ 213%
Jejunum--↓ 52%
Kidney--Slight Decrease
Liver--Slight Decrease
Cerebral Hemispheres--No Significant Change
Table 2: Cardiovascular Effects in Conscious Dogs Following IV this compound Infusion[7]
ParameterPercentage Change (Mean ± SE)
Mean Coronary Blood Flow↑ 244 ± 28%
Large Coronary Arterial Cross-sectional Area↑ 28 ± 3.2%
Heart Rate↑ 32 ± 3.6%
LV dP/dt↑ 23 ± 3.0%
Late Diastolic Coronary Resistance↓ 73 ± 2.4%
Mean Arterial Pressure↓ 14 ± 1.9%
Table 3: this compound Dosages in Various Large Animal Models
Animal ModelRoute of AdministrationDosageResearch ContextReference
DogIntravenousLoading: 1 mg/kg; Maintenance: 0.5 mg/kg every 30 minCerebral and systemic circulation[3][4][5]
DogIntravenous7-9.7 µg/kg/min for 6 hoursMyocardial infarct size reduction[7]
DogIntravenous0.25 mg/kgCoronary artery dilation[8]
PigPerivascular0.26-52 mg in a polymeric gelArteriovenous graft stenosis[6]
Fetal SheepIntravenous0.25 mg/kgCardiovascular responses[9]
Non-human Primate (Stump-tailed macaque)Oral50 mg/dayPrevention of lipid accumulation in vein grafts[10]

Important Considerations

  • Anesthesia: The choice of anesthetic can influence cardiovascular parameters and should be carefully considered and reported.

  • Hypotension: this compound can cause a significant drop in blood pressure, which may require management.[3][4][8]

  • Reversal Agent: Aminophylline can be used to reverse the effects of this compound if necessary.[1][8]

  • Species Differences: The dosages and effects of this compound can vary between species. The protocols provided should be adapted as needed for the specific animal model and research question.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Dipyridamole in Ophthalmology: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research and potential therapeutic applications of dipyridamole in various ophthalmological conditions. Detailed protocols for preclinical and clinical research are outlined to facilitate further investigation into this repurposed drug.

This compound, a pyrimidopyrimidine derivative, has long been utilized for its antiplatelet and vasodilatory properties.[1] Emerging research has highlighted its multifaceted mechanisms of action, including adenosine uptake inhibition and modulation of intracellular signaling pathways, suggesting its potential in treating a range of eye diseases.[2] This document summarizes key findings and provides detailed methodologies for studying this compound's efficacy in ophthalmology.

Ocular Conditions of Interest

This compound has shown promise in the following ophthalmic applications:

  • Pterygium and Dry Eye Disease: By inhibiting inflammation and aberrant cell proliferation.[3][4]

  • Diabetic Retinopathy: Through its antiplatelet, vasodilatory, and potential anti-angiogenic effects.[5][6]

  • Glaucoma and Ocular Hypertension: By increasing ocular blood flow and potentially modulating aqueous humor dynamics.[2][7]

Mechanism of Action in Ocular Tissues

This compound's therapeutic effects in the eye are attributed to several mechanisms:[2]

  • Inhibition of Adenosine Reuptake: Increases extracellular adenosine levels, leading to the activation of adenosine receptors (e.g., A2A). This triggers a cascade of downstream effects, including vasodilation and anti-inflammatory responses.

  • Phosphodiesterase (PDE) Inhibition: Leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8]

  • Anti-inflammatory and Anti-proliferative Effects: Modulates signaling pathways, such as the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1), a key player in ocular surface inflammation.[1]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies on this compound in ophthalmology.

Table 1: Preclinical Studies of this compound in Animal Models

Study FocusAnimal ModelThis compound AdministrationKey Quantitative FindingsReference(s)
Ocular HypertensionRabbitIntraperitoneal injection (100 mg/kg)Inhibited prostaglandin E2-induced ocular hypertension and rise in aqueous humor protein.[7][9]
Ocular Blood FlowRabbitIntravitreal injection (0.1 mL of 10⁻³ mol/L)36.9% ± 5.2% increase in retinal vein diameter 6 hours post-injection.[10]
Diabetic RetinopathyRat (Streptozotocin-induced)Oral (6 mg/kg daily with aspirin)Slowed the decrease in the percentage of retinal area occupied by horseradish peroxidase-labeled vessels.[6]
Ocular HypertensionRabbitTopical eye drops (0.00005% to 0.5%)Maximal reduction of intraocular pressure achieved in 1-2 hours; effect lasted for 6 hours.[2]

Table 2: Clinical Studies of this compound in Human Subjects

Study FocusStudy DesignThis compound AdministrationKey Quantitative FindingsReference(s)
Pterygium & Dry EyeSurvey-based study (n=25)Topical eye drops52.4% (±27.5%) reduction in Ocular Surface Disease Index (OSDI) scores. Mean OSDI scores decreased from 37.7 (±20.2) to 18.7 (±15.2).[3][11]
PterygiumCase reportTopical eye drops (1.68 x 10⁻⁴ M in normal saline)Pterygium length decreased from 1.5 mm to 1.0 mm; height decreased from ~1.0 mm to ~0.3 mm over 12 months.[12][13]
Diabetic Retinopathy (DAMAD Study)Multicenter RCT (n=475)Oral (225 mg/day) with aspirinSlower annual incrementation of microaneurysms compared to placebo (P=0.02).[10]
Diabetic RetinopathyDouble-blind, cross-over trial (n=27)Oral (225 mg/day) with high-dose aspirinSignificant prolongation of platelet survival from 7.3 (±0.2) days to 8.4 (±0.1) days (P < 0.001).[5]

Experimental Protocols

Preparation of this compound Ophthalmic Solution (for Preclinical and Clinical Use)

This protocol is based on formulations described in patent literature and is intended for research purposes.[14]

Materials:

  • This compound powder

  • Citric acid

  • Sodium chloride

  • Sterile water for injection

  • 0.22 µm sterile filter

  • Sterile eye drop bottles

  • pH meter

  • Analytical balance

  • Laminar flow hood

Protocol:

  • Prepare the Vehicle: In a laminar flow hood, dissolve 1 g of citric acid and 0.9 g of sodium chloride in 100 mL of sterile water to create a saline solution with a pH of approximately 6.7.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, for an 85 µg/mL solution, weigh 8.5 mg of this compound.

  • Sterilization of this compound Powder (Optional, as described in some patents): Irradiate the weighed this compound powder with UVB light for 30 minutes for sterility.

  • Dissolution: Add the this compound powder to the prepared saline vehicle and stir until fully dissolved.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Aseptic Filling: Aseptically dispense the sterile solution into sterile eye drop bottles.

  • Quality Control: Measure the pH of the final solution to ensure it is within the desired range (e.g., 6.5-6.7). Perform sterility testing and concentration verification as required.

Intravitreal Injection of this compound in a Rabbit Model of Diabetic Retinopathy

This protocol is a composite based on general intravitreal injection techniques in rabbits and findings from this compound studies.[10][15][16][17]

Materials:

  • New Zealand White rabbits

  • Streptozotocin (for diabetes induction)

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Topical proparacaine hydrochloride ophthalmic solution

  • Povidone-iodine solution (5%)

  • Sterile eyelid speculum

  • 30-gauge needles

  • Hamilton syringe

  • This compound solution for injection (prepared as in 4.1, or as required for the study)

  • Slit-lamp biomicroscope

  • Tonometer

  • Fluorescein angiography and Optical Coherence Tomography (OCT) equipment

Protocol:

  • Induction of Diabetic Retinopathy (if applicable): Induce diabetes in rabbits via a single intravenous injection of streptozotocin. Monitor blood glucose levels to confirm diabetes. Allow several weeks for the development of early signs of diabetic retinopathy.

  • Animal Preparation: Anesthetize the rabbit. Place the animal on a surgical board to ensure stability.

  • Anesthesia and Asepsis: Instill one drop of topical proparacaine hydrochloride for local anesthesia. Gently clean the periocular area with a 5% povidone-iodine solution.

  • Intravitreal Injection:

    • Insert a sterile eyelid speculum.

    • Using a Hamilton syringe with a 30-gauge needle, carefully insert the needle through the sclera, approximately 1-2 mm posterior to the limbus, into the vitreous cavity, avoiding the lens.

    • Slowly inject the desired volume (e.g., 0.1 mL) of the this compound solution.

    • Withdraw the needle carefully.

  • Post-injection Monitoring: Apply a drop of povidone-iodine to the injection site. Monitor the animal for any signs of distress or ocular inflammation. Measure intraocular pressure using a tonometer.

  • Outcome Assessment: At predetermined time points, perform slit-lamp biomicroscopy, fundus photography, fluorescein angiography, and OCT to assess changes in retinal vasculature, vessel diameter, and retinal thickness.

  • Histological Analysis (optional): At the end of the study, euthanize the animals and enucleate the eyes for histological examination of the retinal layers.

Clinical Trial Protocol for Topical this compound in Pterygium and Dry Eye

This protocol is based on publicly available clinical trial information and published studies.[3][4][11]

Study Design: Randomized, double-masked, placebo-controlled clinical trial.

Inclusion Criteria:

  • Adult patients (18 years or older).

  • Diagnosed with pterygium.

  • Concomitant symptoms of dry eye, as determined by a standardized questionnaire (e.g., Ocular Surface Disease Index - OSDI) and clinical signs (e.g., positive fluorescein staining, reduced tear breakup time).

  • Informed consent provided.

Exclusion Criteria:

  • Active ocular infection.

  • History of herpetic keratitis.

  • Use of other topical ophthalmic medications (except lubricating eye drops).

  • Known allergy to this compound.

  • Previous pterygium surgery.

Treatment Protocol:

  • Randomization: Randomly assign patients to either the this compound eye drop group or the placebo (vehicle) eye drop group.

  • Dosing: Instruct patients to instill one drop of the assigned medication into the affected eye(s) twice daily.

  • Follow-up: Schedule follow-up visits at baseline, 1, 3, 6, and 12 months.

  • Outcome Measures:

    • Primary: Change in OSDI score from baseline.

    • Secondary:

      • Change in pterygium size (length and height) and vascularity, assessed via slit-lamp photography.

      • Tear breakup time.

      • Corneal and conjunctival staining scores.

      • Adverse event monitoring.

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Signaling via Adenosine A2A Receptor Activation

This compound inhibits the reuptake of adenosine, increasing its extracellular concentration. Adenosine then binds to A2A receptors on immune and endothelial cells, leading to an increase in intracellular cAMP. This cascade ultimately results in anti-inflammatory effects.

G This compound This compound Adenosine_Reuptake Adenosine Reuptake This compound->Adenosine_Reuptake inhibits Extracellular_Adenosine Extracellular Adenosine Adenosine_Reuptake->Extracellular_Adenosine increases A2A_Receptor Adenosine A2A Receptor Extracellular_Adenosine->A2A_Receptor activates Adenylate_Cyclase Adenylate Cyclase A2A_Receptor->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces Anti_inflammatory_Effects Anti-inflammatory Effects cAMP->Anti_inflammatory_Effects leads to

This compound's Adenosine A2A Receptor Signaling Pathway
This compound's Modulation of ICAM-1 Expression

Inflammatory stimuli upregulate the expression of ICAM-1 on endothelial cells, facilitating leukocyte adhesion and inflammation. This compound, through its anti-inflammatory properties, is thought to downregulate ICAM-1 expression, thereby reducing ocular surface inflammation.

G Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Pathway NF-kB Signaling Pathway Inflammatory_Stimuli->NF_kB_Pathway activates ICAM1_Expression ICAM-1 Expression NF_kB_Pathway->ICAM1_Expression upregulates Leukocyte_Adhesion Leukocyte Adhesion ICAM1_Expression->Leukocyte_Adhesion mediates Inflammation Inflammation Leukocyte_Adhesion->Inflammation This compound This compound This compound->NF_kB_Pathway inhibits

This compound's Putative Modulation of ICAM-1 Expression
Experimental Workflow for Preclinical Evaluation of this compound Eye Drops

This workflow outlines the key stages in the preclinical assessment of a novel this compound ophthalmic formulation.

G cluster_0 Formulation cluster_1 In Vivo Studies cluster_2 Ex Vivo Analysis cluster_3 Data Analysis Formulation This compound Eye Drop Formulation & QC Animal_Model Induce Ocular Condition (e.g., Dry Eye, Glaucoma) Formulation->Animal_Model Treatment Topical Administration of this compound Animal_Model->Treatment Outcome_Assessment Clinical & Imaging Assessments (IOP, Staining, OCT) Treatment->Outcome_Assessment Histology Histopathology & Immunohistochemistry Outcome_Assessment->Histology Data_Analysis Statistical Analysis & Interpretation Outcome_Assessment->Data_Analysis Histology->Data_Analysis

Preclinical Evaluation Workflow for this compound Eye Drops

Future Directions

Further rigorous, large-scale clinical trials are necessary to definitively establish the efficacy and safety of topical this compound for various ocular conditions.[2] Research should also focus on optimizing formulations to enhance bioavailability and patient comfort. Investigating the long-term effects and potential combination therapies will also be crucial in realizing the full therapeutic potential of this compound in ophthalmology.

References

Troubleshooting & Optimization

addressing dipyridamole precipitation in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing dipyridamole precipitation in aqueous buffer solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when I add it to an aqueous buffer?

A1: this compound is a weakly basic drug and its solubility is highly pH-dependent.[1][2][3] It is more soluble in acidic conditions (pH < 3.3) where it is ionized.[3][4] When a this compound solution, often prepared in an organic solvent like DMSO, is added to a neutral or alkaline aqueous buffer (e.g., PBS pH 7.2), the pH of the local environment increases. This causes the this compound to convert to its less soluble, non-ionized form, leading to precipitation.[1][2]

Q2: What is the aqueous solubility of this compound?

A2: this compound is sparingly soluble in aqueous buffers.[5] Its solubility decreases as the pH increases. For example, at pH 7.4, the solubility is approximately 10.7 µg/mL.[6] In a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is about 0.5 mg/mL.[5]

Q3: What are the pKa values of this compound?

A3: The strongest basic pKa of this compound is reported to be around 3.54, while another reported pKa is 6.4.[3][7] This indicates that this compound is a weak base.

Q4: How can I prevent this compound from precipitating in my experiments?

A4: Several strategies can be employed to prevent this compound precipitation:

  • pH control: Maintaining a low pH (ideally below 3.3) will keep this compound in its soluble, ionized form.[3][4]

  • Use of co-solvents: Initially dissolving this compound in an organic solvent like DMSO or ethanol before diluting with an aqueous buffer can help.[5] However, the final concentration of the organic solvent should be considered for its potential effects on the experiment.

  • Precipitation inhibitors: Using polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and inhibit precipitation.[8][9][10]

  • pH modifiers: Incorporating organic acids like tartaric acid can create a more acidic microenvironment, enhancing solubility.[2]

  • Solid dispersions: Preparing solid dispersions of this compound with polymers can improve its dissolution and inhibit precipitation.[9][11]

Q5: Are there any analytical methods to quantify the amount of dissolved this compound?

A5: Yes, several analytical methods are available, including:

  • High-Performance Liquid Chromatography (HPLC): A common and reliable method for quantifying this compound.[12][13]

  • UV-Vis Spectrophotometry: this compound has characteristic UV absorbance maxima that can be used for quantification.[5][14]

  • Square Wave Voltammetry: An electrochemical method that has been used for the determination of this compound.[14][15]

Troubleshooting Guides

Issue: this compound precipitates upon addition to PBS buffer (pH 7.4).

Troubleshooting Workflow:

start Precipitation Observed check_ph Is the buffer pH > 4? start->check_ph lower_ph Adjust buffer pH to < 4 (e.g., using HCl or citrate buffer) check_ph->lower_ph Yes check_organic_solvent Was a co-solvent used to prepare the stock solution? check_ph->check_organic_solvent No success Precipitation Resolved lower_ph->success use_cosolvent Prepare a concentrated stock in DMSO or Ethanol. Add dropwise to buffer while vortexing. check_organic_solvent->use_cosolvent No check_concentration Is the final this compound concentration too high? check_organic_solvent->check_concentration Yes use_cosolvent->success lower_concentration Reduce the final concentration check_concentration->lower_concentration Yes use_inhibitor Consider using a precipitation inhibitor (e.g., HPMC, PVP) check_concentration->use_inhibitor No lower_concentration->success use_inhibitor->success fail Precipitation Persists use_inhibitor->fail

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Verify Buffer pH: this compound's solubility significantly decreases at a pH above its pKa. If your buffer pH is neutral or basic, consider using a more acidic buffer if your experimental conditions allow.

  • Optimize Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.[5]

  • Control Dilution: Add the stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing. This helps to rapidly disperse the drug and avoid localized high concentrations that can trigger precipitation.

  • Evaluate Final Concentration: If precipitation still occurs, you may be exceeding the solubility limit of this compound in your final solution. Try reducing the final concentration.

  • Incorporate a Precipitation Inhibitor: If a higher concentration is necessary, consider adding a precipitation inhibitor to your buffer before adding the this compound stock solution. Polymers like HPMC and PVP have been shown to be effective.[9][10]

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol~5 mg/mL[5]
DMSO~30 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[5]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[5]
Aqueous Buffer (pH 7.4)10.7 µg/mL[6]
Diluted Simulated Gastric Fluid (pH 2.0)234 ± 27 µg/mL[16]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution in Aqueous Buffer Using a Co-solvent

Objective: To prepare a clear solution of this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to the tube to dissolve the this compound completely. Aim for a high concentration stock solution (e.g., 10-30 mg/mL).

  • Vortex the tube until the this compound is fully dissolved.

  • While vortexing the aqueous buffer, add the this compound stock solution drop by drop to achieve the desired final concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • It is recommended not to store the aqueous solution for more than one day.[5]

Protocol 2: Screening for Effective Precipitation Inhibitors

Objective: To identify a suitable polymer for inhibiting this compound precipitation in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (pH where precipitation is observed, e.g., pH 6.8)

  • Polymeric precipitation inhibitors (e.g., HPMC E5, HPMC E15, PVP K30)

  • UV-Vis spectrophotometer or HPLC system

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare solutions of the different polymers in the aqueous buffer at various concentrations (e.g., 0.05%, 0.1%, 0.25% w/v).

  • Place a known volume of each polymer solution in separate beakers with a stir bar and begin stirring.

  • Add a small, precise volume of the concentrated this compound DMSO stock solution to each beaker to induce supersaturation.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any precipitated drug.

  • Dilute the filtrate with a suitable solvent (e.g., methanol or acidic buffer) to prevent further precipitation.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (UV-Vis or HPLC).

  • Plot the concentration of dissolved this compound over time for each polymer and concentration to determine the most effective precipitation inhibitor.

Signaling Pathways and Mechanisms

Mechanism of Polymer-Mediated Precipitation Inhibition

When a weakly basic drug like this compound is transferred from an acidic to a neutral or basic environment, it becomes supersaturated, a thermodynamically unstable state that precedes precipitation. Polymeric precipitation inhibitors can stabilize this supersaturated state through several mechanisms.

cluster_0 Supersaturation and Precipitation cluster_1 Action of Precipitation Inhibitors dissolution Drug Dissolution (Acidic Environment) supersaturation Supersaturated State (pH Increase) dissolution->supersaturation nucleation Nucleation (Formation of Drug Clusters) supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth precipitation Precipitation crystal_growth->precipitation inhibitor Polymer Inhibitor (e.g., HPMC, PVP) inhibit_nucleation Inhibition of Nucleation inhibitor->inhibit_nucleation inhibit_growth Inhibition of Crystal Growth inhibitor->inhibit_growth inhibit_nucleation->nucleation Blocks inhibit_growth->crystal_growth Blocks

Caption: Action of polymeric precipitation inhibitors.

These polymers can adsorb onto the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals.[10] They can also increase the viscosity of the medium, which slows down the diffusion of drug molecules and delays the formation of crystal lattices.[8] Some polymers may also form hydrogen bonds with the drug molecules, keeping them in solution.[9][10]

References

Technical Support Center: Optimizing Dipyridamole Concentration for Effective Platelet Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipyridamole. The content is designed to address specific issues that may be encountered during in vitro and ex vivo platelet inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing significant platelet inhibition with this compound in my in vitro assay?

A1: There are several potential reasons for this:

  • Assay System: this compound is significantly more effective at inhibiting platelet aggregation in whole blood compared to platelet-rich plasma (PRP).[1][2][3] This is because its mechanism involves blocking the reuptake of adenosine by red blood cells, thereby increasing local adenosine concentrations which then act on platelets.[1][4] Assays using PRP will likely underestimate the inhibitory potential of this compound.[2]

  • Concentration: The inhibitory effect is concentration-dependent. Therapeutically relevant concentrations in vitro are around 3.5 μmol/L.[5][6] Inhibition of adenosine reuptake is substantial (around 90%) at a concentration of 1 μmol/L in whole blood.[2] Ensure your chosen concentration is within the effective range.

  • Pre-incubation: Proper pre-incubation of this compound with the blood sample is crucial. One study noted that mixing the blood during preincubation enhances the degree of inhibition.[1] A pre-incubation time of at least 20 minutes has been used successfully.[5]

  • Platelet Agonist: The choice and concentration of the platelet aggregation agonist (e.g., ADP, collagen, PAF) can influence the observed inhibition. This compound has been shown to be particularly effective against aggregation induced by platelet-activating factor (PAF) and low concentrations of arachidonic acid.[7]

Q2: What is the optimal concentration range for this compound in in vitro experiments?

A2: The optimal concentration depends on the specific experimental goals. Based on published literature, a concentration range of 1 µM to 10 µM is typically effective for in vitro studies in whole blood.

  • A concentration of 3.5 µmol/L is considered therapeutically relevant and has been shown to amplify cGMP-mediated signaling.[5][6]

  • At 1 µM , this compound can inhibit adenosine reuptake by up to 90%.[2]

  • Concentrations of 10 µM have been used to demonstrate potentiation of adenosine's anti-aggregatory effects.[8]

  • Effects may not be observable at concentrations lower than 3.5 µmol/L for certain endpoints like VASP phosphorylation.[5]

Q3: How can I measure the downstream cellular effects of this compound's action?

A3: Beyond aggregometry, you can measure key downstream markers to quantify this compound's mechanism of action:

  • VASP Phosphorylation: Measuring the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) is an established method to assess NO/cGMP and prostaglandin/cAMP signaling in platelets.[5][6] This can be quantified using phosphorylation-specific antibodies and Western blotting.[6]

  • Cyclic Nucleotide Levels: Directly measure the intracellular accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are the key second messengers mediating platelet inhibition.[4][9]

  • Serotonin Secretion and Thromboxane Synthase Activity: These are markers of initial platelet activation and can be inhibited by the pathways this compound enhances. They can be measured using fluorometric quantification.[5][6]

Q4: My platelet aggregation results with this compound are inconsistent. What are potential sources of variability?

A4: Inconsistency can arise from several factors:

  • Hematocrit Levels: Since red blood cells are central to this compound's mechanism in whole blood, variations in hematocrit can slightly alter its effectiveness.[1]

  • Pre-analytical Variables: Ensure standardized blood collection and handling procedures. The time between blood draw and the start of the experiment should be consistent.

  • Drug Potentiation: this compound's effect is potentiated by endogenous adenosine.[7] Factors that influence adenosine levels in the sample can affect results. It also acts synergistically with NO donors, prostacyclin (PGI2), and aspirin.[5][10]

  • Instrumentation: Ensure your aggregometer is properly calibrated and maintained. Impedance aggregometry is a common method for whole blood analysis.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Inhibition Using platelet-rich plasma (PRP) instead of whole blood.Switch to a whole blood assay system, such as impedance aggregometry, to accurately reflect this compound's mechanism involving red blood cells.[1][2]
This compound concentration is too low.Increase concentration to the effective range (1-10 µM). A concentration of 3.5 µM is a good starting point for therapeutically relevant effects.[5]
Inadequate pre-incubation time or mixing.Pre-incubate the sample with this compound for at least 20 minutes and ensure gentle mixing during this period.[1][5]
High Variability Inconsistent hematocrit levels between samples.Record hematocrit for all samples to identify it as a potential covariate in your analysis.[1]
Different platelet agonists or concentrations used.Standardize the platelet agonist and its concentration across all experiments for comparability.
Interaction with other substances.Be aware that this compound's effects can be blocked by adenosine receptor antagonists like theophylline.[1]
Endpoint Measurement Issues VASP phosphorylation signal is weak.Ensure you are stimulating the cGMP pathway, for instance with an NO donor like sodium nitroprusside (SNP), as this compound primarily enhances this pathway's signaling.[5]
No change in cAMP levels observed.This compound's effect on cAMP is often indirect (via adenosine) or through potentiation of other agents. Its more direct and potent effect is on the cGMP pathway via PDE5 inhibition.[4][5] Consider co-stimulation with a prostacyclin analogue.

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Platelet Studies

ConcentrationExperimental SystemObserved EffectReference(s)
1.0 µMHuman Whole BloodReaches ~90% inhibition of adenosine reuptake.[2]
1.6 µMIn Vitro (Platelets)IC50 for inhibition of cGMP-specific PDE type V.[5]
3.5 µMHuman Platelet-Rich Plasma (PRP)Amplified cGMP-mediated VASP phosphorylation induced by an NO donor (SNP).[5][6]
10 µMHuman Whole BloodPotently evoked adenosine-mediated inhibition of ADP-induced platelet aggregation.[8]
5-10 µg/mLIn VitroPotentiated the platelet aggregation inhibitory effects of aspirin and PGI2.[10]

Table 2: Key Experimental Parameters for Assessing this compound's Effects

ParameterMethodAgonist/StimulantKey FindingReference(s)
Platelet Aggregation Impedance AggregometryADP, Collagen, PAF, Arachidonic AcidThis compound inhibits aggregation more effectively in whole blood than in PRP.[1][3][7]
VASP Phosphorylation Western BlotSodium Nitroprusside (SNP)This compound enhances NO/cGMP-mediated VASP phosphorylation.[5][6]
Cyclic Nucleotide Levels Immunoassay (ELISA/RIA)NO donors, Prostacyclin analoguesThis compound inhibits PDE, leading to increased intracellular cAMP and cGMP.[4][9]
Adenosine Reuptake Radiotracer assays with [14C]AdenosineN/AThis compound blocks adenosine uptake by erythrocytes.[8]

Experimental Protocols

Protocol 1: Whole Blood Platelet Aggregation Assay
  • Blood Collection: Collect fresh human blood into tubes containing an appropriate anticoagulant (e.g., hirudin or citrate).

  • Sample Preparation: Allow the blood to stabilize at room temperature for a short period as per established laboratory protocols.

  • This compound Incubation: Add the desired concentration of this compound (or vehicle control) to the whole blood sample. Pre-incubate for 20-30 minutes at 37°C with gentle mixing.

  • Aggregation Measurement: Transfer the sample to an impedance aggregometer cuvette. Add a platelet agonist (e.g., ADP at 5-10 µM or Collagen at 1-5 µg/mL).

  • Data Acquisition: Record the change in impedance over 5-10 minutes. The increase in impedance is proportional to platelet aggregation.

  • Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control.

Protocol 2: VASP Phosphorylation Assay by Western Blot
  • Platelet Isolation: Prepare washed platelets or use platelet-rich plasma (PRP) from fresh blood samples.

  • Incubation: Pre-incubate platelets with this compound (e.g., 3.5 µM) or vehicle control for 20 minutes at 37°C.

  • Stimulation: Add a stimulant such as the NO donor sodium nitroprusside (SNP, e.g., 1 µM) to induce cGMP-mediated signaling. Incubate for various time points (e.g., 2, 4, 9 minutes).

  • Lysis: Stop the reaction by adding lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated VASP (Ser239) and total VASP.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensity and express VASP phosphorylation as the ratio of phosphorylated VASP to total VASP.

Mandatory Visualizations

Dipyridamole_Signaling_Pathway cluster_Vessel Blood Vessel Environment cluster_Platelet Platelet RBC Erythrocyte (RBC) Adenosine_out Extracellular Adenosine RBC->Adenosine_out Releases Adenosine Precursors A2R Adenosine A2 Receptor Adenosine_out->A2R Binds AC Adenylyl Cyclase A2R->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Inhibition Platelet Activation Inhibition cAMP->Inhibition Leads to AMP AMP PDE->AMP GMP GMP PDE->GMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP cGMP->PDE cGMP->Inhibition Leads to Dipyridamole_drug This compound Dipyridamole_drug->RBC Inhibits Adenosine Reuptake Dipyridamole_drug->PDE Inhibits NO Nitric Oxide (NO) NO->GC Activates

Caption: this compound's dual mechanism of action on platelet signaling pathways.

Experimental_Workflow cluster_Prep 1. Preparation cluster_Exp 2. Experiment cluster_Analysis 3. Data Analysis A Whole Blood Sample Collection C Pre-incubate Blood with this compound (e.g., 20 min at 37°C) A->C B Prepare this compound Stock Solutions B->C D Add Platelet Agonist (e.g., ADP, Collagen) C->D E Measure Response D->E F Quantify Inhibition (vs. Vehicle Control) E->F E_options Aggregation VASP Phosphorylation cAMP/cGMP Levels E->E_options G Determine IC50 or Effective Concentration F->G H Statistical Analysis G->H

Caption: Workflow for optimizing this compound concentration in vitro.

Logical_Relationship cluster_mechanisms Dual Mechanisms of Action cluster_effects Convergent Cellular Effects This compound This compound M1 Inhibition of Adenosine Reuptake This compound->M1 M2 Inhibition of Phosphodiesterase (PDE) This compound->M2 E1 Increased Extracellular Adenosine M1->E1 E2 Increased Intracellular cAMP & cGMP M2->E2 Prevents Breakdown E1->E2 Stimulates Adenylyl & Guanylyl Cyclase Result Effective Platelet Inhibition E2->Result

Caption: Logical relationship of this compound's dual antiplatelet mechanisms.

References

Technical Support Center: Strategies for Overcoming Dipyridamole Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming dipyridamole resistance in cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?

A1: Resistance to this compound can be multifactorial. Key reported mechanisms include:

  • Alterations in Drug Transport:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]

    • Decreased Drug Uptake: Downregulation or mutation of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, which are responsible for this compound uptake, can limit its entry into the cancer cell.

  • Changes in Signaling Pathways:

    • Activation of Pro-survival Pathways: Cancer cells may upregulate signaling pathways that promote survival and proliferation, thereby counteracting the cytotoxic effects of this compound. This can include the Wnt/β-catenin, ERK1/2-MAPK, and NF-κB pathways.[1]

  • Metabolic Reprogramming:

    • Alterations in Nucleoside Metabolism: As this compound inhibits nucleoside transport, resistant cells may adapt by altering their nucleoside salvage pathways or increasing de novo synthesis.

    • Upregulation of Lipid Metabolism: this compound can inhibit the SREBP pathway, which is involved in lipid synthesis. Resistant cells might find alternative ways to maintain their lipid supply.

Q2: What strategies can we employ to overcome this compound resistance in our cell line?

A2: Several strategies can be explored, primarily focusing on combination therapies:

  • Combination with Chemotherapeutic Agents: this compound has been shown to synergize with various conventional chemotherapy drugs, potentially by increasing their intracellular concentration or sensitizing cells to their effects.[2][3]

  • Combination with Targeted Therapies:

    • Statins: Combining this compound with statins has demonstrated synergistic effects in melanoma and other cancers. This compound can inhibit the SREBP2-mediated feedback upregulation of HMG-CoA reductase that is often induced by statins.

    • Aspirin: The combination of this compound and aspirin has shown enhanced anti-cancer effects in colorectal cancer cells, potentially through the induction of endoplasmic reticulum stress and apoptosis.

  • Inhibition of Drug Efflux Pumps: Using specific inhibitors for ABC transporters that are overexpressed in your resistant cell line can help restore this compound sensitivity.

Q3: How stable is this compound in cell culture medium? Should I be concerned about its degradation during my experiments?

A3: this compound is a yellow, crystalline powder. For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C and protected from light. While information on the long-term stability in complete cell culture medium is limited, it is generally recommended to prepare fresh dilutions of this compound in your culture medium for each experiment to ensure consistent potency.[4] Avoid repeated freeze-thaw cycles of the stock solution.[4] The binding of this compound to proteins in fetal calf serum (FCS) can reduce its free concentration, which should be considered when interpreting in vitro data.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, Calcein-AM).
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase during the assay. High or low cell density can lead to inaccurate absorbance/fluorescence readings.
Compound Precipitation This compound has low aqueous solubility.[4] Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure solvent controls are included).
Incubation Time Optimize the incubation time with this compound. Prolonged incubation might lead to secondary effects not directly related to the initial drug action.
Assay Interference Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the duration of the assay.
Incomplete Solubilization of Formazan (MTT assay) Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.
High Background Fluorescence (Calcein-AM assay) Ensure cells are washed thoroughly with PBS to remove any extracellular esterases that could cleave Calcein-AM and increase background fluorescence.
Issue 2: High background signal in Rhodamine 123 efflux assay.
Possible Cause Troubleshooting Step
Autofluorescence Run an unstained cell control to determine the level of natural cell autofluorescence. If high, you may need to use a brighter dye or a different assay.[6]
Incomplete Washing Ensure thorough washing of cells after Rhodamine 123 loading to remove any unbound dye.
Non-specific Staining Optimize the concentration of Rhodamine 123 and the incubation time to minimize non-specific binding.
Suboptimal Instrument Settings Adjust the voltage and compensation settings on the flow cytometer to properly distinguish between low and high fluorescence signals.
Cell Death High concentrations of Rhodamine 123 or inhibitors can be toxic. Use a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis, as they can exhibit increased fluorescence.

Data Presentation: Efficacy of this compound Combinations

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various anti-cancer agents, demonstrating the synergistic effect of this compound in different cancer cell lines.

Table 1: this compound in Combination with Statins in Melanoma Cell Lines

Cell LineDrugIC50 (µM) - Drug AloneIC50 (µM) - Drug + this compound (3 µM)Fold Change in IC50
MDA-MB-435 (Human Melanoma)Atorvastatin10.323.323.1
SK-MEL-5 (Human Melanoma)Atorvastatin9.871.835.4
HTR (Canine Melanoma)Atorvastatin25.332.0812.2
ITP (Canine Melanoma)Atorvastatin12.862.954.4
YCC (Canine Melanoma)Atorvastatin18.523.195.8

Table 2: this compound in Combination with Chemotherapy

Cell LineDrug CombinationIC50 of Chemotherapeutic AgentObservation
HCT 116 (Human Colorectal Carcinoma)5-Fluorouracil + this compoundNot explicitly quantified, but this compound substantially increased the cytotoxicity of 5-FU in cell growth and viability assays.[7]This compound did not alter the uptake of 5-FU but did inhibit the transport of its nucleoside analogues.[7]
MDA/S (Cisplatin-Sensitive Human Breast Cancer)Cisplatin + this compound (30 µM)IC50 of Cisplatin reduced by 39%The enhancement of cytotoxicity may be related to a this compound-induced increase in cisplatin accumulation.[8][9]
MDA/R (Cisplatin-Resistant Human Breast Cancer)Cisplatin + this compound (30 µM)IC50 of Cisplatin reduced by 39%The enhanced cytotoxicity employs a mechanism that does not involve an increase in the cellular accumulation of cisplatin.[8][9]
HCT-8 (Human Colorectal Cancer)Doxorubicin + this compoundIC50 of Doxorubicin: 5.95 µM.This compound significantly enhanced the cytotoxicity of doxorubicin at particular doses.[2]
MDA-MB-231 (Human Breast Cancer)This compound aloneIC50: 494 µg/mLThis compound showed cytotoxic effects on this triple-negative breast cancer cell line.[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound and/or other compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and/or the combination drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and other test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and/or combination drugs for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Drug Efflux Assessment using Rhodamine 123 Assay

This protocol measures the activity of drug efflux pumps, such as P-glycoprotein (ABCB1), by monitoring the retention of the fluorescent substrate Rhodamine 123.

Materials:

  • Suspension or adherent cancer cell lines

  • Rhodamine 123

  • Known efflux pump inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control

  • This compound

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound or a known inhibitor and pre-incubate for 30 minutes at 37°C. Include a vehicle control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all tubes and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cell pellet in pre-warmed, dye-free medium (with or without inhibitors) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Analysis: Place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FITC channel). Reduced fluorescence intensity in the absence of an inhibitor indicates active efflux.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for studying drug combinations.

cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Axin_APC->GSK3b beta_catenin_p p-β-catenin (Degradation) beta_catenin->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus Target_Genes Target Gene Expression (Proliferation) TCF_LEF->Target_Genes This compound This compound This compound->GSK3b Activates

Caption: this compound's effect on the Wnt/β-catenin signaling pathway.

cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) Degradation Degradation IkBa->Degradation Ubiquitination & Degradation p65_p50_nuc p65/p50 (Nuclear) p65_p50->p65_p50_nuc Translocates to Nucleus Target_Genes Target Gene Expression (Survival, Inflammation) p65_p50_nuc->Target_Genes This compound This compound This compound->IKK Inhibits This compound->IkBa Prevents Degradation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

cluster_erk ERK1/2-MAPK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation Transcription_Factors->Proliferation This compound This compound This compound->ERK Inhibits Phosphorylation

Caption: this compound's inhibition of the ERK1/2-MAPK signaling pathway.

cluster_workflow Experimental Workflow: Drug Combination Study cluster_assays Perform Assays start Select Cancer Cell Line seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound, Drug B, and Combination seed->treat incubate Incubate for Defined Period treat->incubate viability Cell Viability (MTT, etc.) incubate->viability apoptosis Apoptosis (Annexin V) incubate->apoptosis efflux Drug Efflux (Rhodamine 123) incubate->efflux analyze Data Analysis (IC50, Synergy) viability->analyze apoptosis->analyze efflux->analyze interpret Interpret Results & Draw Conclusions analyze->interpret

Caption: General workflow for a this compound combination drug study.

References

Validation & Comparative

A Comparative Guide to Dipyridamole and Adenosine in Myocardial Stress Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myocardial stress testing is a cornerstone in the non-invasive evaluation of coronary artery disease (CAD). Pharmacological agents that induce coronary vasodilation are critical for patients unable to undergo exercise-based stress. Dipyridamole and adenosine have long been utilized for this purpose, each with a distinct pharmacological profile that influences its clinical application. This guide provides a detailed, objective comparison of these two agents, supported by experimental data, to inform research and drug development in cardiology.

Mechanism of Action: Indirect vs. Direct Vasodilation

The fundamental difference between this compound and adenosine lies in their mechanism of inducing coronary hyperemia. Adenosine is an endogenous nucleoside that directly stimulates A2A adenosine receptors on vascular smooth muscle cells, leading to vasodilation.[1] In contrast, this compound acts as an indirect coronary vasodilator. It inhibits the cellular reuptake and deamination of endogenous adenosine, thereby increasing its extracellular concentration and subsequent activation of A2A receptors.[2]

Signaling Pathways

The vasodilatory effects of both agents converge on the activation of the A2A adenosine receptor signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which ultimately results in smooth muscle relaxation and vasodilation.

Adenosine A2A Receptor Signaling Pathway cluster_extracellular cluster_membrane cluster_intracellular Adenosine Adenosine A2A A2A Receptor Adenosine->A2A Binds to G_protein Gs Protein A2A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Adenosine A2A Receptor Signaling Pathway

This compound's indirect action is depicted in the following diagram, highlighting its role in increasing endogenous adenosine levels.

This compound Mechanism of Action This compound This compound Adenosine_uptake Adenosine Reuptake & Deamination This compound->Adenosine_uptake Inhibits Endogenous_Adenosine Increased Endogenous Adenosine Adenosine_uptake->Endogenous_Adenosine Leads to A2A_activation A2A Receptor Activation Endogenous_Adenosine->A2A_activation Leads to Vasodilation Coronary Vasodilation A2A_activation->Vasodilation Results in

This compound's Indirect Mechanism of Action

Head-to-Head Comparison: Performance and Safety

Direct comparative studies provide valuable insights into the clinical performance and safety profiles of this compound and adenosine.

Diagnostic Accuracy

The primary measure of efficacy for a stress agent is its ability to accurately detect CAD. Multiple studies have compared the diagnostic accuracy of this compound and adenosine in conjunction with myocardial perfusion imaging techniques like SPECT and PET.

Parameter This compound Adenosine Reference
Sensitivity (Patient-based) 93% (95% CI: 84-100%)90% (95% CI: 79-100%)[3]
Specificity (Patient-based) 100% (95% CI: 66-100%)100% (95% CI: 66-100%)[3]
Sensitivity (Vessel-based) 85% (95% CI: 75-95%)81% (95% CI: 70-92%)[3]
Specificity (Vessel-based) 94% (95% CI: 89-100%)94% (95% CI: 89-100%)[3]
Sensitivity (Stress Echocardiography) 56% (CI: 37% to 75%)40% (CI: 21% to 59%)[4]
Specificity (Stress Echocardiography) 67% (CI: 43% to 91%)93% (CI: 80% to 100%)[4]

CI: Confidence Interval

A study comparing high-dose this compound with adenosine, both combined with low-level exercise for SPECT imaging, found a high concordance and diagnostic accuracy for both agents in identifying CAD.[3] For stress echocardiography, one study found that this compound had a higher sensitivity, while adenosine demonstrated a significantly higher specificity.[4]

Hemodynamic Effects

The hemodynamic responses to this compound and adenosine differ, which can be a consideration in patient selection.

Hemodynamic Parameter This compound Adenosine Reference
Change in Heart Rate Modest increaseGreater increase than this compound[5]
Change in Systolic Blood Pressure Modest decreaseGreater decrease than this compound[5]
Change in Diastolic Blood Pressure Modest decreaseModest decrease

Adenosine generally produces a more pronounced increase in heart rate and a greater decrease in systolic blood pressure compared to this compound.[5]

Adverse Effects

The side-effect profile is a key differentiator between the two agents. Adenosine's very short half-life (less than 10 seconds) means that adverse effects are typically transient and resolve quickly after stopping the infusion. This compound has a longer half-life, and its side effects may be more prolonged, more frequently necessitating the use of a reversal agent like aminophylline.

Adverse Effect This compound Adenosine Reference
Common Side Effects Chest pain, headache, dizziness, nauseaFlushing, chest discomfort, dyspnea, headache, lightheadedness[4][5]
Atrioventricular (AV) Block Less commonMore common
Requirement for Aminophylline Reversal More frequent (36% in one study)Less frequent (8% in one study)[3]

One comparative study found that aminophylline was required significantly more often to reverse the side effects of this compound compared to adenosine.[3] While symptoms were more frequent with adenosine in a stress echocardiography study, the need for treatment for persistent symptoms was significantly higher after this compound.[4]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results in clinical research and drug development.

This compound Stress Test Protocol

A typical experimental workflow for a this compound myocardial stress test is outlined below.

This compound Stress Test Workflow A Patient Preparation (Fasting, No Caffeine) B Baseline ECG & Vitals A->B C IV this compound Infusion (0.56 mg/kg over 4 min) B->C D Continuous Monitoring (ECG, BP, HR) C->D E Radiotracer Injection (3-5 min post-infusion) D->E F Myocardial Perfusion Imaging (e.g., SPECT/PET) E->F G Post-Test Monitoring F->G H Aminophylline Administration (if needed for side effects) G->H Conditional

Experimental Workflow for this compound Stress Test

Patient Preparation: Patients are typically required to fast for at least 4 hours and abstain from caffeine for 12-24 hours prior to the test.

Drug Administration: this compound is administered intravenously at a dose of 0.142 mg/kg/min over 4 minutes (total dose of 0.568 mg/kg).

Radiotracer Injection: The imaging agent (e.g., 99mTc-sestamibi) is injected 3 to 5 minutes after the completion of the this compound infusion.

Monitoring: Continuous electrocardiogram (ECG) and frequent blood pressure monitoring are performed throughout the procedure and during the recovery period.

Adenosine Stress Test Protocol

The experimental workflow for an adenosine myocardial stress test is similar but with key differences in the timing of drug and radiotracer administration due to adenosine's short half-life.

Adenosine Stress Test Workflow A Patient Preparation (Fasting, No Caffeine) B Baseline ECG & Vitals A->B C IV Adenosine Infusion (140 mcg/kg/min for 4-6 min) B->C D Continuous Monitoring (ECG, BP, HR) C->D E Radiotracer Injection (at midpoint of infusion, e.g., 2-3 min) C->E Midpoint F Continue Adenosine Infusion (for 2-3 min post-injection) E->F G Myocardial Perfusion Imaging (e.g., SPECT/PET) F->G H Post-Test Monitoring G->H

Experimental Workflow for Adenosine Stress Test

Patient Preparation: Similar to the this compound protocol, patients should fast and avoid caffeine.

Drug Administration: Adenosine is infused intravenously at a constant rate of 140 mcg/kg/min, typically for 4 to 6 minutes.

Radiotracer Injection: The imaging agent is injected at the midpoint of the adenosine infusion (e.g., at 2 or 3 minutes). The adenosine infusion is continued for another 2 to 3 minutes after the radiotracer injection.

Monitoring: Continuous ECG and frequent blood pressure monitoring are essential throughout the infusion and recovery. Due to the short half-life of adenosine, adverse effects usually resolve quickly upon termination of the infusion.

Conclusion

Both this compound and adenosine are effective pharmacological stress agents for myocardial perfusion imaging, with comparable diagnostic accuracy for the detection of CAD. The choice between the two often depends on institutional preference, patient characteristics, and the desired side-effect profile. Adenosine's direct action and short half-life offer the advantage of a more rapid onset and offset of effects, with adverse events being more transient. This compound's indirect mechanism results in a longer duration of action, which may be advantageous in certain clinical scenarios but also leads to a higher likelihood of requiring a reversal agent. For researchers and drug development professionals, understanding these nuanced differences is crucial for designing clinical trials, interpreting study results, and developing novel cardiac stress agents.

References

A Comparative Analysis of Phosphodiesterase Inhibition by Dipyridamole and Cilostazol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between phosphodiesterase (PDE) inhibitors is critical for targeted therapeutic development. This guide provides an objective comparison of dipyridamole and cilostazol, focusing on their mechanisms of PDE inhibition, supported by experimental data and detailed methodologies.

This compound and cilostazol are both classified as phosphodiesterase inhibitors and are utilized for their antiplatelet and vasodilatory effects. However, their profiles of PDE inhibition, and consequently their cellular effects, exhibit significant differences. Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3), whereas this compound is a non-specific PDE inhibitor with additional pharmacological actions, notably the inhibition of adenosine reuptake.[1][2]

Quantitative Comparison of Inhibitory Activity

Direct comparison of the inhibitory potency of this compound and cilostazol across a wide spectrum of PDE isozymes from a single comprehensive study is limited in the available literature. However, data from various sources allow for a functional comparison of their primary targets and overall inhibitory profiles.

Cilostazol is consistently reported as a potent and selective inhibitor of PDE3A, with an IC50 value in the sub-micromolar range.[3] In contrast, this compound's PDE inhibition is less specific, with reported activity against both PDE3 and PDE5.[4] Some reports also suggest a broader, weaker inhibition of other PDE isoforms.[1] Importantly, a significant component of this compound's antiplatelet effect is attributed to its ability to block the cellular reuptake of adenosine, which then stimulates adenylate cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This dual mechanism complicates a direct comparison based solely on PDE inhibition.

The synergistic antiplatelet effect of combining cilostazol and this compound has been observed, largely attributed to the potent PDE3 inhibition by cilostazol and the elevated adenosine levels caused by this compound.[3][5][6][7]

Table 1: Summary of Phosphodiesterase Inhibition and Antiplatelet Activity

FeatureThis compoundCilostazol
Primary PDE Target(s) PDE3, PDE5 (Non-selective)PDE3 (Selective)
Other Mechanisms Adenosine reuptake inhibitorWeak adenosine reuptake inhibition
IC50 (PDE3A) Not consistently reported~0.19 µM[3]
Effect on Platelet Aggregation Inhibition, potentiated by adenosinePotent inhibition
Clinical Use Stroke prevention, cardiac stress testingIntermittent claudication, stroke prevention

Note: IC50 values can vary depending on the experimental conditions. The provided value for cilostazol is from a representative study.

Experimental Protocols

The determination of phosphodiesterase inhibitory activity is crucial for characterizing compounds like this compound and cilostazol. A variety of in vitro assay formats are employed, with the following table summarizing a common methodology.

Table 2: Typical Experimental Protocol for Phosphodiesterase Inhibition Assay

StepDescription
1. Enzyme and Substrate Preparation Purified recombinant human phosphodiesterase isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5) are used. The substrates, cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), are typically radiolabeled (e.g., with ³H) or fluorescently tagged.
2. Incubation The PDE enzyme is incubated with the substrate in a suitable buffer system. The test compounds (this compound or cilostazol) are added at varying concentrations to determine their inhibitory effect. A control reaction without any inhibitor is run in parallel. The reaction is typically carried out at 37°C for a specified period.
3. Reaction Termination The enzymatic reaction is stopped, often by heat inactivation or the addition of a chemical stop solution.
4. Product Separation and Detection The product of the reaction (e.g., AMP or GMP) is separated from the unreacted substrate. This can be achieved using techniques like anion-exchange chromatography or scintillation proximity assay (SPA). The amount of product formed is then quantified. For radiolabeled substrates, this is done using a scintillation counter. For fluorescent assays, a microplate reader is used to measure the change in fluorescence.
5. Data Analysis The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and cilostazol and a typical experimental workflow.

G cluster_0 Platelet / Vascular Smooth Muscle Cell AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA PDE3 PDE3 cAMP->PDE3 Hydrolysis VASP VASP-P PKA->VASP Inhibition Inhibition of Platelet Aggregation & Vasodilation VASP->Inhibition sGC Soluble Guanylate Cyclase cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG PDE5 PDE5 cGMP->PDE5 Hydrolysis PKG->VASP Prostacyclin Prostacyclin Prostacyclin->AC Adenosine Adenosine Adenosine->AC NO Nitric Oxide NO->sGC Cilostazol Cilostazol Cilostazol->PDE3 Inhibits Dipyridamole_PDE This compound Dipyridamole_PDE->PDE3 Inhibits Dipyridamole_PDE->PDE5 Inhibits Dipyridamole_AR This compound Adenosine_Reuptake Adenosine Reuptake Dipyridamole_AR->Adenosine_Reuptake Inhibits G start Start prepare Prepare PDE Enzyme, Substrate (cAMP/cGMP), and Inhibitors start->prepare incubate Incubate Enzyme, Substrate, and Inhibitor at 37°C prepare->incubate terminate Terminate Reaction incubate->terminate separate Separate Product from Substrate terminate->separate detect Detect and Quantify Product separate->detect analyze Analyze Data and Determine IC50 detect->analyze end End analyze->end

References

A Comparative Analysis of Dipyridamole's Efficacy in Adenosine Uptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Dipyridamole is a well-established pharmacological agent known for its dual mechanism of action: inhibition of phosphodiesterase and blockade of adenosine reuptake. Its ability to prevent the transport of adenosine from the extracellular space into cells, such as erythrocytes and endothelial cells, leads to an increase in local adenosine concentrations.[1] This elevation in extracellular adenosine subsequently triggers a cascade of physiological responses, including vasodilation and the inhibition of platelet aggregation, by activating cell-surface adenosine receptors.[1][2]

The primary targets for this compound's inhibitory effect on adenosine transport are the equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2.[3][4] this compound acts as a non-selective inhibitor of these transporters, with a higher potency for ENT1 compared to ENT2, and a significantly weaker effect on ENT4.[3][5] This guide provides a comparative overview of this compound's inhibitory profile against other known adenosine uptake inhibitors, supported by quantitative data and detailed experimental methodologies.

Comparative Inhibitory Potency

The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and other reference compounds against human equilibrative nucleoside transporters (hENTs). Lower values indicate higher potency.

CompoundTarget TransporterInhibitory Potency (IC50 / Ki)Reference
This compound hENT1Ki: 8.18 nM - 48 nM[3][4]
hENT2Ki: 6.2 µM - 134 µM[3]
hENT4IC50: 2.8 µM[3]
NBMPR hENT1IC50: 0.4 - 8 nM[3]
(Nitrobenzylmercaptopurine riboside)hENT2IC50: 2.8 µM[3]
Dilazep hENT1Ki: 19 nM[3]
hENT2Ki: 134 µM[3]
Draflazine hENT1IC50: 0.28 - 10 nM[6]
Compound 30 hENT4IC50: 74.4 nM[3]
(this compound Analogue)

Mechanism of Action: Adenosine Pathway

This compound's primary therapeutic effects are mediated by its ability to increase extracellular adenosine levels. By blocking ENT transporters on the cell membrane, it prevents adenosine from being cleared from the extracellular space. This leads to the potentiation of adenosine signaling, resulting in vasodilation and anti-platelet activity.

DIP This compound ENT ENT Transporters (ENT1/ENT2) DIP->ENT Inhibits ADO_intra Intracellular Adenosine ENT->ADO_intra ADO_extra Extracellular Adenosine ADO_extra->ENT Uptake A2_Receptor Adenosine A2 Receptor (on Platelets/Smooth Muscle) ADO_extra->A2_Receptor Activates AC Adenylyl Cyclase A2_Receptor->AC Stimulates Vaso Vasodilation A2_Receptor->Vaso cAMP ↑ cAMP AC->cAMP Platelet Inhibition of Platelet Aggregation cAMP->Platelet

This compound's mechanism of action.

Experimental Protocols

The validation of this compound's inhibitory effect on adenosine uptake is primarily conducted through in vitro radiolabeled nucleoside transport assays.

Objective: To quantify the inhibition of adenosine uptake into cells by this compound and compare its potency with other compounds.

Key Method: Radiolabeled Nucleoside Uptake Inhibition Assay [3]

  • Cell Culture:

    • Use a suitable cell line, such as nucleoside transporter-deficient PK15NTD cells, that have been stably transfected to express a specific human transporter (e.g., hENT1, hENT2, or hENT4).[3] Alternatively, cell lines endogenously expressing these transporters, like HeLa or A549 cells, can be used.[7][8]

    • Culture cells to confluence in appropriate multi-well plates.

  • Assay Procedure:

    • Washing: Gently wash the cell monolayers twice with a pre-warmed, sodium-free buffer (e.g., choline-based buffer, pH 7.4) to remove media and endogenous nucleosides.[3]

    • Pre-incubation: Add buffer containing graded concentrations of the test inhibitor (e.g., this compound) or a vehicle control to the cells. Incubate for a set period (e.g., 15 minutes) at room temperature.[3]

    • Uptake Initiation: Add the radiolabeled substrate, typically [³H]adenosine, to each well to initiate the uptake period. The uptake duration should be short (e.g., 1-2 minutes) to measure the initial transport rate.[3]

    • Uptake Termination: Rapidly terminate the transport process by aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

    • Cell Lysis & Scintillation Counting: Lyse the cells using a suitable lysis buffer. Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.[7]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of adenosine uptake) by fitting the data to a sigmoidal dose-response equation.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro adenosine uptake inhibition assay used to validate compounds like this compound.

A 1. Culture Cells (e.g., hENT1-expressing) B 2. Wash Cells (Sodium-free buffer) A->B C 3. Pre-incubate with Inhibitor (e.g., this compound, 15 min) B->C D 4. Initiate Uptake (Add [3H]adenosine, 1-2 min) C->D E 5. Terminate Uptake (Ice-cold buffer wash) D->E F 6. Lyse Cells & Measure Radioactivity (Scintillation Counting) E->F G 7. Data Analysis (Calculate % Inhibition, IC50) F->G

Workflow for an adenosine uptake assay.

References

Dipyridamole vs. Aspirin: A Comparative Analysis in Experimental Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-thrombotic effects of dipyridamole and aspirin as observed in various experimental models. The following sections detail the mechanisms of action, present quantitative data from preclinical studies, and outline the experimental protocols used to generate these findings.

Mechanisms of Action: A Tale of Two Pathways

Aspirin and this compound inhibit platelet aggregation and thrombus formation through distinct molecular pathways. Aspirin's primary mechanism involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme, while this compound's effects are mediated through the potentiation of adenosine signaling and phosphodiesterase inhibition.

Aspirin exerts its antiplatelet effect by acetylating a serine residue in the active site of COX-1.[1] This irreversible action blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[2] By inhibiting TXA2 production, aspirin effectively reduces platelet activation and the subsequent formation of thrombi.

This compound, on the other hand, works through a multi-faceted approach. It increases local concentrations of adenosine, a nucleoside that inhibits platelet function, by blocking its reuptake into red blood cells.[3] Additionally, this compound inhibits phosphodiesterase (PDE) enzymes within platelets, leading to an accumulation of cyclic adenosine monophosphate (cAMP).[4] Elevated intracellular cAMP levels further inhibit platelet activation and aggregation.

Aspirin_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Platelet_Activation Platelet Activation & Aggregation Thromboxane_A2->Platelet_Activation Aspirin Aspirin Aspirin->COX1 Inhibits Dipyridamole_Mechanism_of_Action Adenosine Extracellular Adenosine Adenosine_Uptake Adenosine Uptake Adenosine->Adenosine_Uptake Platelet_Inhibition Inhibition of Platelet Activation Adenosine->Platelet_Inhibition Activates A2A Receptor Platelet_Adenosine Intra-platelet Adenosine Adenosine_Uptake->Platelet_Adenosine cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE cAMP->Platelet_Inhibition AMP AMP PDE->AMP This compound This compound This compound->Adenosine_Uptake Inhibits This compound->PDE Inhibits FeCl3_Thrombosis_Workflow A Anesthetize Rat & Expose Carotid Artery B Administer Drug (Aspirin, this compound, or Vehicle) A->B C Apply FeCl3-soaked Filter Paper to Artery B->C D Monitor Blood Flow (Doppler Probe) C->D E Measure Time to Occlusion D->E F Excise Thrombus & Measure Weight D->F

References

comparative efficacy of dipyridamole and regadenoson in cardiac imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, safety, and procedural protocols for dipyridamole and regadenoson, two primary pharmacological stress agents used in myocardial perfusion imaging (MPI). The information presented is supported by experimental data to aid in study design, clinical trial development, and pharmacological research.

Mechanism of Action: Direct vs. Indirect Vasodilation

The fundamental difference between regadenoson and this compound lies in their mechanism of inducing coronary vasodilation. Regadenoson is a direct-acting agonist, while this compound acts indirectly by increasing the bioavailability of endogenous adenosine.

Regadenoson: A selective agonist for the A2A adenosine receptor.[1] Its binding to A2A receptors on coronary artery smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This cascade results in smooth muscle relaxation and potent, rapid vasodilation.[2] The plasma concentration of regadenoson peaks within 1 to 4 minutes, which aligns with its pharmacodynamic response.[1]

This compound: An indirect coronary vasodilator.[4][5] It functions by inhibiting the cellular reuptake and deamination of endogenous adenosine, thereby increasing extracellular adenosine concentrations.[4][6] This accumulated adenosine then binds to A2A receptors, initiating the same cAMP-mediated signaling pathway to cause vasodilation.[6] Due to this indirect mechanism, the onset of action is slower, with peak vasodilation occurring approximately 6.5 minutes after the start of infusion.[4]

Regadenoson_Signaling_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell Regadenoson Regadenoson A2A_Receptor A2A Adenosine Receptor Regadenoson->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Regadenoson's direct A2A receptor agonist pathway.

Dipyridamole_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Vascular/Erythrocyte Cell This compound This compound Adenosine_Uptake Adenosine Reuptake Transporter This compound->Adenosine_Uptake Blocks Adenosine_Int Adenosine Adenosine_Uptake->Adenosine_Int Adenosine_Ext Adenosine Adenosine_Ext->Adenosine_Uptake Transport A2A_Receptor A2A Adenosine Receptor Adenosine_Ext->A2A_Receptor Binds & Activates Vasodilation Coronary Vasodilation A2A_Receptor->Vasodilation Initiates Signal for Regadenoson_Workflow start Start Protocol iv_access Establish IV Access Begin ECG/BP Monitoring start->iv_access admin_reg Administer 0.4 mg Regadenoson (Rapid IV Push, ~10s) iv_access->admin_reg admin_flush Administer 5 mL Saline Flush admin_reg->admin_flush wait_tracer Wait 10-20 seconds admin_flush->wait_tracer inject_tracer Inject Radiotracer wait_tracer->inject_tracer acquire_images Acquire Stress Images inject_tracer->acquire_images monitoring Continue Monitoring (3-5 min post-test or until stable) acquire_images->monitoring end End Protocol monitoring->end Dipyridamole_Workflow start Start Protocol iv_access Establish IV Access Begin ECG/BP Monitoring start->iv_access admin_dip Infuse this compound (0.56 mg/kg) over 4 minutes iv_access->admin_dip wait_peak Wait 3-5 minutes (Post-Infusion) admin_dip->wait_peak inject_tracer Inject Radiotracer wait_peak->inject_tracer acquire_images Acquire Stress Images inject_tracer->acquire_images monitoring Continue Monitoring (3-5 min post-test or until stable) acquire_images->monitoring end End Protocol monitoring->end

References

A Comparative Guide to the Synergistic Antiplatelet Effects of Dipyridamole and Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of dipyridamole and aspirin stands as a cornerstone in secondary stroke prevention. This guide provides an objective comparison of their combined antiplatelet efficacy versus monotherapy, supported by key experimental data and detailed methodologies. The synergistic relationship arises from their distinct and complementary mechanisms of action, which together offer a more potent inhibition of platelet aggregation than either agent can achieve alone.

Mechanisms of Action: A Synergistic Approach

Aspirin and this compound inhibit platelet function through fundamentally different pathways. The antithrombotic effect of their combination is the result of these additive and synergistic antiplatelet effects.[1]

  • Aspirin's Pathway: Aspirin acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme.[2][3][4] This action blocks the metabolic pathway that produces thromboxane A2 (TXA2), a potent promoter of platelet activation and aggregation.[2][5][6] Because platelets lack a nucleus, they cannot synthesize new COX-1 enzyme, meaning the effect of a single aspirin dose persists for the entire lifespan of the platelet (approximately 7-10 days).[4]

  • This compound's Multi-faceted Pathway: this compound's mechanism is more complex and targets different aspects of platelet function:

    • Inhibition of Adenosine Uptake: It inhibits the reuptake of adenosine by platelets, endothelial cells, and erythrocytes.[1][7][8] This leads to higher local concentrations of adenosine, which stimulates the platelet's A2 receptor, activating adenylate cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP).[1][9]

    • Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase enzymes (PDEs), particularly PDE5 and PDE3, which are responsible for degrading cAMP and cyclic guanosine monophosphate (cGMP).[3][7][9] By preventing their degradation, it elevates intracellular levels of these second messengers.[7][9]

    • Stimulation of Prostacyclin: There is evidence to suggest that this compound may also stimulate the release of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[9][10]

The synergy occurs because aspirin's blockade of the pro-aggregatory TXA2 pathway is complemented by this compound's enhancement of the inhibitory cAMP and cGMP signaling pathways. Elevated cAMP and cGMP levels inhibit key platelet functions, including calcium mobilization, granule release, and conformational changes required for aggregation.

Quantitative Data from Clinical Trials

The clinical superiority of the combination therapy, particularly extended-release this compound with low-dose aspirin, has been demonstrated in large-scale clinical trials. The Second European Stroke Prevention Study (ESPS-2) and the European/Australasian Stroke Prevention in Reversible Ischaemia Trial (ESPRIT) provide robust evidence.

Treatment Group Trial Primary Endpoint Relative Risk Reduction (vs. Placebo) Relative Risk Reduction (vs. Aspirin Alone)
Aspirin (25 mg BID) ESPS-2Stroke18%N/A
ER-Dipyridamole (200 mg BID) ESPS-2Stroke16%N/A
Aspirin + ER-Dipyridamole ESPS-2Stroke37%23%
Aspirin (30-325 mg daily) ESPRITComposite of vascular death, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication-N/A
Aspirin + this compound ESPRITComposite of vascular death, non-fatal stroke, non-fatal myocardial infarction, or major bleeding complication-20%

Data sourced from the ESPS-2 and ESPRIT trials. [5][11][12]

The ESPS-2 trial, a randomized, double-blind, placebo-controlled study with 6,602 patients, found that the combination of aspirin and this compound reduced the risk of stroke by 37% compared to placebo.[11] This effect was significantly greater than that of aspirin alone (18% reduction) or this compound alone (16% reduction), suggesting an additive or synergistic effect.[11] Similarly, the ESPRIT trial found that combination therapy was superior to aspirin monotherapy, reducing the primary composite outcome by 20%.[5][12]

Experimental Protocols

A fundamental technique for evaluating the efficacy of antiplatelet agents is Platelet Aggregometry . This in vitro method measures the ability of platelets to aggregate in response to various agonists.

Protocol: Light Transmission Aggregometry (LTA)

  • Sample Preparation:

    • Collect whole blood from subjects via venipuncture into tubes containing 3.2% sodium citrate as an anticoagulant.

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. The PPP is used to set the 100% aggregation baseline.

  • Instrumentation and Calibration:

    • Use a light transmission aggregometer.

    • Calibrate the instrument by placing a cuvette with PRP to set the 0% light transmission (0% aggregation) and a cuvette with PPP to set the 100% light transmission (100% aggregation).

  • Aggregation Assay:

    • Pipette a specific volume of PRP into a siliconized glass cuvette with a magnetic stir bar and place it in the aggregometer. Allow the sample to warm to 37°C.

    • Add a known concentration of a platelet agonist to the PRP. Common agonists include Adenosine Diphosphate (ADP), arachidonic acid, collagen, or thrombin.

    • Record the change in light transmission over a set period (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the detector.

  • Data Analysis:

    • The primary endpoint is the maximum percentage of aggregation achieved in response to the agonist.

    • To test the effect of aspirin and this compound, PRP is pre-incubated with the drugs (alone or in combination) for a specified time before the addition of the agonist. The resulting aggregation curves are then compared to a control (PRP with no drug). A reduction in the maximum aggregation percentage indicates an inhibitory effect.

Visualizing the Molecular and Experimental Pathways

To better understand the complex interactions, the following diagrams illustrate the signaling pathways and a typical experimental workflow.

G cluster_membrane Platelet Membrane cluster_aspirin Aspirin Pathway cluster_this compound This compound Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Adenosine_Receptor Adenosine A2 Receptor Adenylate_Cyclase Adenylate Cyclase Adenosine_Receptor->Adenylate_Cyclase TXA2 Thromboxane A2 (TXA2) (Pro-aggregation) COX1->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Promotes Aspirin Aspirin Aspirin->COX1 Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Adenosine_Uptake Adenosine Uptake Adenosine->Adenosine_Uptake cAMP cAMP (Anti-aggregation) Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase PDE PDE cAMP->PDE cAMP->Platelet_Aggregation Inhibits AMP AMP PDE->AMP This compound This compound This compound->PDE Inhibits This compound->Adenosine_Uptake Blocks

Caption: Synergistic antiplatelet signaling pathways of aspirin and this compound.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Whole Blood Collection (Sodium Citrate) B 2. Low-Speed Centrifugation (200 x g, 15 min) A->B C 3. Separate Platelet-Rich Plasma (PRP) B->C D 4. High-Speed Centrifugation (2000 x g, 20 min) B->D G 7. Incubate PRP at 37°C (with/without drugs) C->G E 5. Separate Platelet-Poor Plasma (PPP) D->E F 6. Calibrate Aggregometer (PRP=0%, PPP=100%) E->F F->G H 8. Add Platelet Agonist (e.g., ADP, Collagen) G->H I 9. Record Light Transmission (5-10 min) H->I J 10. Generate Aggregation Curves I->J K 11. Compare Max Aggregation (%) J->K

Caption: Experimental workflow for platelet aggregometry analysis.

References

A Comparative Guide to Dipyridamole and Novel Antiplatelet Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established antiplatelet agent, dipyridamole, against novel therapeutic alternatives. It includes an evaluation of their mechanisms of action, a summary of their performance based on experimental and clinical data, and detailed protocols for key evaluative assays.

Introduction to Antiplatelet Therapy

Antiplatelet agents are a cornerstone in the prevention and treatment of atherothrombotic diseases. By inhibiting platelet activation and aggregation, these drugs reduce the incidence of myocardial infarction, ischemic stroke, and other vascular events. While traditional agents like aspirin and this compound have been in use for decades, the landscape is evolving with the development of novel therapeutics that target specific platelet signaling pathways, offering improved efficacy and, in some cases, a better safety profile.

This compound: A Profile

This compound is an antiplatelet drug with a dual mechanism of action. It is primarily used in combination with aspirin for the secondary prevention of stroke and transient ischemic attack (TIA).[1][2]

Mechanism of Action: this compound's antiplatelet effect is achieved through two primary pathways:

  • Inhibition of Phosphodiesterase (PDE): It inhibits PDE enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] The resulting increase in intracellular cAMP and cGMP levels interferes with platelet aggregation.[3][4]

  • Inhibition of Adenosine Reuptake: this compound blocks the reuptake of adenosine by platelets, red blood cells, and endothelial cells.[3][5] This increases the extracellular concentration of adenosine, which then stimulates adenylate cyclase, further raising cAMP levels and causing vasodilation.[4][6]

G cluster_0 Platelet cluster_1 Extracellular Space PDE Phosphodiesterase (PDE) cAMP cAMP cAMP->PDE degraded by Aggregation Platelet Aggregation cAMP->Aggregation INHIBITS ATP ATP AC Adenylyl Cyclase (AC) ATP->AC stimulates AC->cAMP converts to Adenosine_out Adenosine Adenosine_out->AC stimulates Adenosine_Reuptake Adenosine Reuptake Transporter Adenosine_out->Adenosine_Reuptake enters cell via This compound This compound This compound->PDE INHIBITS This compound->Adenosine_Reuptake BLOCKS

Caption: this compound's dual mechanism of action.

Novel Antiplatelet Therapeutics

Recent drug development has focused on targeting specific platelet receptors to achieve more potent and consistent inhibition. These novel agents often have a more rapid onset of action and may overcome the limitations of older drugs, such as genetic resistance.

Key Classes of Novel Antiplatelet Agents:

  • P2Y12 Receptor Antagonists: This class includes drugs like clopidogrel, prasugrel, and ticagrelor. They block the P2Y12 receptor, which plays a crucial role in amplifying and sustaining platelet activation initiated by adenosine diphosphate (ADP).[7] Ticagrelor is a direct-acting, reversible antagonist, offering faster and more consistent inhibition than the prodrug clopidogrel.[8]

  • Protease-Activated Receptor-1 (PAR-1) Antagonists: Vorapaxar is an example that inhibits thrombin-induced platelet activation by blocking the PAR-1 receptor. This pathway is distinct from those targeted by aspirin and P2Y12 inhibitors.

  • Glycoprotein (GP) VI and Ib/IX/V Inhibitors: These agents are in earlier stages of development and target the initial adhesion of platelets to collagen (via GPVI) and von Willebrand factor (via GPIb/IX/V), which are critical steps in thrombus formation at sites of vascular injury.[7][9][10]

G cluster_0 Platelet cluster_1 Extracellular Space P2Y12 P2Y12 Receptor AC Adenylyl Cyclase (AC) P2Y12->AC INHIBITS cAMP cAMP AC->cAMP produces VASP_P VASP-P cAMP->VASP_P phosphorylates VASP VASP VASP->VASP_P GPIIbIIIa GPIIb/IIIa Activation VASP_P->GPIIbIIIa INHIBITS Aggregation Platelet Aggregation GPIIbIIIa->Aggregation leads to ADP ADP ADP->P2Y12 binds to Novel_Therapeutics Novel Therapeutics (e.g., Ticagrelor) Novel_Therapeutics->P2Y12 BLOCKS

Caption: Mechanism of P2Y12 receptor antagonists.

Comparative Performance Data

The choice of an antiplatelet agent depends on the clinical indication, the patient's risk profile for both thrombosis and bleeding, and drug-specific pharmacological properties.

Table 1: Comparison of Pharmacological Properties

FeatureThis compoundTicagrelor (Novel P2Y12 Inhibitor)
Target Phosphodiesterase (PDE), Adenosine ReuptakeP2Y12 Receptor
Mechanism Increases cAMP/cGMP, Increases extracellular adenosineDirect, reversible antagonism of ADP binding
Onset of Action GradualRapid (within 30 minutes)[8]
Metabolism Hepatic (to glucuronic acid conjugate)[4]Hepatic (CYP3A4) to an active metabolite
Elimination Half-life ~10 hours[6][11]~7-9 hours[8]
Reversibility ReversibleReversible

Table 2: Summary of Clinical Outcomes (Secondary Stroke Prevention)

Data from a Bayesian network meta-analysis provides insights into the comparative efficacy and safety of different antiplatelet regimens in patients with minor stroke or TIA.

ComparisonOutcomeResult (Odds Ratio, 95% CrI)Interpretation
This compound + Aspirin vs. Clopidogrel + Aspirin All-Cause MortalityLower with this compound + AspirinThis compound + Aspirin associated with lower mortality.[12]
This compound + Aspirin vs. Clopidogrel + Aspirin Any BleedingLower with this compound + AspirinThis compound + Aspirin associated with a lower risk of any bleeding.[12]
This compound + Aspirin vs. Ticagrelor + Aspirin Any BleedingSignificantly lower with this compound + AspirinThis compound + Aspirin has a more favorable bleeding profile compared to Ticagrelor + Aspirin.[12][13]
Ticagrelor + Aspirin vs. Clopidogrel + Aspirin Recurrent Stroke (at 90 days)Lower with Ticagrelor + AspirinTicagrelor + Aspirin may be more effective in preventing recurrent stroke.[12]
ASA-ERDP vs. Clopidogrel Recurrent Stroke9.0% vs. 8.8% (HR 1.01)A 2009 study showed no superiority of one treatment over the other in preventing stroke recurrence.[2]

ASA-ERDP: Aspirin + Extended-Release this compound. Data should be interpreted with caution as some comparisons are from indirect evidence.[13]

Experimental Protocols for Evaluation

The efficacy of antiplatelet agents is quantified using specialized laboratory assays. Below are protocols for standard methods.

G cluster_workflow Experimental Workflow: Light Transmission Aggregometry (LTA) P1 1. Blood Collection (3.2% Sodium Citrate) P2 2. Centrifugation (Low Speed) (150-200g for 10-15 min) P1->P2 P3 3. Plasma Separation P2->P3 PRP Platelet-Rich Plasma (PRP) P3->PRP PPP Platelet-Poor Plasma (PPP) (High-speed centrifugation) P3->PPP P4 4. Aggregometry (37°C with stirring) P5 5. Data Analysis (% Aggregation) P4->P5 PRP->P4 Agonist Add Agonist (e.g., ADP, Collagen) Agonist->P4

Caption: Standard workflow for Light Transmission Aggregometry.

LTA is considered the gold standard for assessing platelet function.[14] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Experimental Protocol:

    • Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 ratio).[15] Samples should be processed within 4 hours and kept at room temperature.[15][16]

    • PRP Preparation: Centrifuge the whole blood at a low speed (150-200 g) for 10-15 minutes at 20°C to obtain platelet-rich plasma (PRP) as the supernatant.[15][17]

    • PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1200 g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used to set the 100% transmission baseline.[17]

    • Assay Procedure:

      • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[15]

      • Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

      • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to the PRP sample.[16]

      • Record the change in light transmission for 3-10 minutes as platelets aggregate.[18]

    • Data Interpretation: The maximum percentage of light transmission achieved reflects the extent of platelet aggregation. This is compared between control samples and samples treated with an antiplatelet agent.

Flow cytometry is a powerful technique to analyze individual platelets and quantify the expression of surface markers associated with activation, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1).[19]

  • Experimental Protocol:

    • Blood Sample Preparation: Collect whole blood as described for LTA. To induce activation, incubate recalcified PRP or whole blood with an agonist (e.g., 10 µM ADP, 32 µM TRAP-6) for 10 minutes at room temperature.[20]

    • Antibody Staining:

      • To 100 µL of the platelet sample, add fluorescently conjugated antibodies specific for platelet markers (e.g., anti-CD61 as a general platelet marker, anti-CD62P for activation).[19][20]

      • Incubate for 20-30 minutes at room temperature in the dark.[20][21]

    • Fixation (Optional): Add 0.5 mL of 1% paraformaldehyde to fix the cells, which can then be stored at 2-8°C for up to 24 hours before analysis.[19]

    • Data Acquisition: Analyze the samples on a flow cytometer. Identify the platelet population based on its forward and side scatter properties and expression of a pan-platelet marker like CD61.

    • Data Analysis: Quantify the percentage of platelets positive for the activation marker (e.g., CD62P+) within the total platelet population (CD61+).[19]

TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis.[22] The TEG PlateletMapping™ assay can specifically assess the contribution of platelets to clot strength and determine the level of inhibition from antiplatelet drugs targeting the ADP or arachidonic acid pathways.[23][24]

  • Principle of Operation:

    • A small sample of whole blood is placed in a cup.

    • A pin is suspended in the blood, and either the cup or the pin oscillates.

    • As the clot forms, it physically links the cup and pin, and the strength of this connection is measured over time.

    • Key parameters include the time to clot initiation (R time), the speed of clot formation (K time and α-angle), and the maximum clot strength (MA). The MA value is heavily influenced by platelet function.[22]

References

Dipyridamole vs. Clopidogrel in Preclinical Secondary Stroke Prevention: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of dipyridamole and clopidogrel in animal models of secondary stroke prevention reveals a landscape of indirect evidence, with no definitive studies directly benchmarking the two therapies. However, by examining their individual performance in preclinical stroke models and their distinct mechanisms of action, we can construct a comparative guide for researchers and drug development professionals.

While clinical trials have extensively compared the combination of aspirin and extended-release this compound to clopidogrel for secondary stroke prevention, direct preclinical comparisons in animal models of recurrent stroke are notably absent in the current scientific literature. This guide, therefore, synthesizes findings from individual studies on each drug in primary ischemic stroke models to offer a comparative perspective on their potential efficacy in a secondary prevention context.

Mechanisms of Action: A Tale of Two Pathways

The antiplatelet effects of this compound and clopidogrel are achieved through fundamentally different signaling pathways.

This compound exerts its effects through a dual mechanism. Firstly, it inhibits phosphodiesterase (PDE) enzymes, leading to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within platelets.[1] Elevated cAMP and cGMP levels, in turn, inhibit platelet aggregation. Secondly, this compound blocks the reuptake of adenosine by erythrocytes and endothelial cells, increasing extracellular adenosine concentrations.[1] Adenosine then acts on platelet A2A receptors, further stimulating cAMP production and inhibiting platelet activation.[2] Beyond its antiplatelet activity, this compound has been shown to have anti-inflammatory and neuroprotective properties in animal models of stroke.[3][4][5]

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_Reuptake Adenosine Reuptake This compound->Adenosine_Reuptake Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Anti_inflammatory Anti-inflammatory Effects This compound->Anti_inflammatory cAMP_cGMP ↑ cAMP / cGMP Adenosine ↑ Extracellular Adenosine Platelet_Aggregation Platelet Aggregation cAMP_cGMP->Platelet_Aggregation Inhibits Adenosine->Platelet_Aggregation Inhibits

Figure 1: Simplified signaling pathway of this compound.

Clopidogrel , a prodrug, requires hepatic metabolism by cytochrome P450 (CYP) enzymes to be converted to its active metabolite.[6][7][8] This active metabolite then irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface.[6][7] By blocking the P2Y12 receptor, clopidogrel prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, a critical step in platelet aggregation.[6] Some studies in animal models have suggested potential neuroprotective effects of clopidogrel, while others have raised concerns about its impact on post-stroke cognitive recovery.[9][10]

Clopidogrel Clopidogrel (Prodrug) Liver Hepatic CYP450 Clopidogrel->Liver Metabolism Active_Metabolite Active Metabolite Liver->Active_Metabolite P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversibly Binds GPIIbIIIa GPIIb/IIIa Activation P2Y12->GPIIbIIIa Inhibits ADP-mediated Platelet_Aggregation Platelet Aggregation GPIIbIIIa->Platelet_Aggregation Inhibits

Figure 2: Simplified signaling pathway of Clopidogrel.

Preclinical Efficacy in Ischemic Stroke Models: A Synthesized Comparison

Due to the lack of direct comparative studies in secondary stroke models, this section summarizes findings from primary ischemic stroke models. Common outcomes measured in these studies include infarct volume, neurological deficit scores, and markers of inflammation and thrombosis.

ParameterThis compoundClopidogrelAnimal Model(s)Key Findings & Citations
Infarct Volume Reduction in infarct volume reported in some studies.Reduction in infarct volume reported in some studies.MCAO, Photothrombotic StrokeThis compound's effect may be linked to both antiplatelet and neuroprotective mechanisms.[2][3] Clopidogrel has also been shown to reduce infarct size in some models.[11]
Neurological Deficits Improvement in neurological scores observed.Mixed results, with some studies showing improvement and others potential negative impacts on long-term recovery.MCAO, Photothrombotic StrokeThis compound has been associated with improved neurological outcomes.[4] Some studies suggest clopidogrel may impair post-stroke learning and memory recovery.[9]
Anti-inflammatory Effects Demonstrated to possess anti-inflammatory properties.Evidence of anti-inflammatory effects.Various ischemic stroke modelsThis compound's anti-inflammatory action is a noted component of its potential neuroprotection.[3][4][5] Clopidogrel has also been shown to have anti-inflammatory effects.[10]
Bleeding Risk Generally considered to have a lower bleeding risk compared to some other antiplatelet agents.Bleeding is a known side effect, and risk can be a concern.Not extensively detailed in the provided preclinical abstracts.Clinical data suggests a comparable or slightly higher bleeding risk for the combination of aspirin and this compound versus clopidogrel.[12][13][14][15]

Note: This table is a synthesis of findings from various preclinical studies and does not represent data from a single, direct comparative study. The specific animal models, drug dosages, and timing of administration vary across these studies, which can influence outcomes.

Experimental Protocols: A Representative Workflow

While a standardized protocol for secondary stroke prevention in animal models is not well-established in the literature, a typical experimental workflow for evaluating a therapeutic agent in a primary ischemic stroke model is outlined below. This can serve as a foundational methodology for designing future secondary stroke studies.

Animal_Model Animal Model Selection (e.g., Rat, Mouse) Stroke_Induction Ischemic Stroke Induction (e.g., MCAO, Photothrombosis) Animal_Model->Stroke_Induction Grouping Randomization into Treatment Groups Stroke_Induction->Grouping Treatment Drug Administration (this compound, Clopidogrel, Vehicle) Grouping->Treatment Monitoring Post-Stroke Monitoring (Behavioral Assessments) Treatment->Monitoring Endpoint Endpoint Analysis (Infarct Volume, Histology, Biomarkers) Monitoring->Endpoint

Figure 3: A representative experimental workflow for a preclinical stroke study.

Key Methodological Considerations:
  • Animal Models of Ischemic Stroke: The choice of animal model is critical and can influence the outcome of the study.[16]

    • Middle Cerebral Artery Occlusion (MCAO): This model, which can be transient or permanent, is widely used as it closely mimics human ischemic stroke.[9][17]

    • Photothrombotic Stroke: This model induces a more localized and reproducible infarct.[1]

    • Embolic Stroke Models: These models involve the injection of a clot to induce ischemia and are considered to have high clinical relevance.[1]

  • Modeling Secondary Stroke: To adapt these models for secondary stroke prevention, a second ischemic event could be induced at a specified time point after the initial stroke and subsequent treatment with the investigational drugs.

  • Outcome Measures: A comprehensive evaluation should include:

    • Infarct Volume Measurement: Typically assessed using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Neurological Deficit Scoring: A battery of behavioral tests to assess motor and sensory function.

    • Histological Analysis: To evaluate neuronal death, inflammation, and other cellular changes.

    • Biomarker Analysis: Measurement of inflammatory cytokines, thrombosis markers, and other relevant molecules in blood and brain tissue.

Conclusion for the Research Community

The current body of preclinical research does not offer a direct comparison of this compound and clopidogrel for secondary stroke prevention in animal models. While both drugs have established antiplatelet effects through distinct mechanisms, their neuroprotective and anti-inflammatory properties are also areas of active investigation. This compound's multifaceted mechanism, including PDE inhibition and adenosine reuptake blockade, alongside its potential anti-inflammatory benefits, presents a compelling profile. Clopidogrel's potent and irreversible inhibition of the P2Y12 receptor is a cornerstone of its efficacy, though questions remain regarding its long-term effects on neurological recovery in the preclinical setting.

To definitively assess the comparative efficacy of these two agents in a preclinical secondary stroke context, future research should focus on developing and validating robust animal models of recurrent stroke. Such studies should incorporate comprehensive outcome measures, including not only recurrent stroke incidence and infarct volume but also long-term neurological function and detailed mechanistic analyses. This will be crucial in guiding the development of more effective strategies for secondary stroke prevention.

References

Dipyridamole's Anti-Inflammatory Mechanisms: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-inflammatory mechanisms of dipyridamole. It offers an objective comparison with established anti-inflammatory agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.

This compound, a medication traditionally used for its antiplatelet and vasodilatory effects, exhibits a compelling and multifaceted anti-inflammatory profile. Its mechanisms of action extend beyond its primary clinical indications, offering potential therapeutic avenues for a range of inflammatory conditions. This guide dissects the key pathways modulated by this compound and compares its activity with that of common nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Multi-Targeted Anti-Inflammatory Action of this compound

This compound exerts its anti-inflammatory effects through several distinct but interconnected mechanisms:

  • Inhibition of Adenosine Reuptake: By blocking the equilibrative nucleoside transporter (ENT), this compound increases the extracellular concentration of adenosine.[1] Adenosine, in turn, acts on its receptors to suppress the production of pro-inflammatory cytokines and enhance the release of the anti-inflammatory cytokine interleukin-10 (IL-10).[1]

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits various phosphodiesterase enzymes, leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] These cyclic nucleotides play crucial roles in modulating inflammatory cell function, including the inhibition of platelet aggregation and the suppression of inflammatory mediator release.[2][3]

  • Modulation of Key Inflammatory Signaling Pathways: this compound has been shown to directly interfere with critical intracellular signaling cascades that drive inflammation. This includes the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[4][5] These pathways are central to the expression of a wide array of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2).[5]

  • Suppression of Inflammatory Mediators: Experimental evidence demonstrates that this compound can reduce the production and release of key inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and matrix metalloproteinase-9 (MMP-9).[5][6][7]

Comparative Performance: this compound vs. Alternatives

To provide a clear perspective on the anti-inflammatory potency of this compound, this section compares its activity with that of a representative NSAID (Ibuprofen) and a corticosteroid (Dexamethasone). It is important to note that direct head-to-head comparative studies with standardized IC50 values across all parameters are limited. The data presented below is compiled from various studies and should be interpreted with consideration for the different experimental conditions.

Quantitative Comparison of Anti-Inflammatory Activity
Target/AssayThis compoundIbuprofenDexamethasone
IL-1β Release Inhibition (IC50) 7.8 µM[8]Data not available in a directly comparable assayData not available in a directly comparable assay
TNF-α Release Inhibition Significant reduction observed[6][9]Potent inhibition (IC50 values vary by study)Potent inhibition (IC50 values vary by study)
IL-6 Release Inhibition Significant reduction observed[7]Data not available in a directly comparable assayPotent inhibition (IC50 in the nanomolar range)[1]
NF-κB Inhibition Significant inhibition of p65 translocation[9]Inhibits NF-κB activation[10]Inhibits NF-κB signaling
p38 MAPK Inhibition Inhibits p38 MAPK activation[5][9]Data not available in a directly comparable assayCan modulate MAPK pathways
MMP-9 Inhibition Reduces expression and release[5]Can reduce MMP levels[11]Can inhibit MMP expression
Adenosine Reuptake Inhibition Potent inhibitor[1]Not a primary mechanismNot a primary mechanism
Phosphodiesterase (PDE) Inhibition Non-selective inhibitor[2]Not a primary mechanismNot a primary mechanism

Note: IC50 values are highly dependent on the specific cell type, stimulus, and assay conditions used. The absence of a value indicates a lack of directly comparable data in the reviewed literature.

Visualizing the Mechanisms

To further elucidate the complex interactions involved in this compound's anti-inflammatory action, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways Modulated by this compound

Dipyridamole_Anti_Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENT ENT Adenosine_ext Extracellular Adenosine Adeno_R Adenosine Receptor TLR TLR4 p38_MAPK p38 MAPK TLR->p38_MAPK Activates This compound This compound This compound->ENT Inhibits PDE PDE This compound->PDE Inhibits This compound->p38_MAPK Inhibits NFκB NF-κB (p65/p50) This compound->NFκB Inhibits Translocation Adenosine_ext->Adeno_R Activates cAMP_cGMP ↑ cAMP/cGMP IKK IKK p38_MAPK->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB_complex NF-κB-IκB Complex NFκB_complex->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, MMP-9) NFκB_nuc->Gene_Expression Induces

Caption: this compound's anti-inflammatory signaling pathways.

Experimental Workflow: NF-κB Luciferase Reporter Assay

NFkB_Luciferase_Assay_Workflow start Start seed_cells Seed cells with NF-κB luciferase reporter start->seed_cells treat_cells Pre-treat with this compound or comparator drug seed_cells->treat_cells stimulate_cells Stimulate with inflammatory agent (e.g., LPS, TNF-α) treat_cells->stimulate_cells lyse_cells Lyse cells stimulate_cells->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_luminescence Measure luminescence add_substrate->measure_luminescence analyze_data Analyze data and calculate % inhibition measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for NF-κB luciferase reporter assay.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, the following are detailed methodologies for key experiments.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.[1]

  • Treatment and Stimulation:

    • Pre-incubate the cells with varying concentrations of this compound, ibuprofen, or dexamethasone for 1-2 hours.

    • Stimulate the cells with an appropriate inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (10 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[2]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each treatment condition relative to the stimulated control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration.

p38 MAPK Phosphorylation Western Blot

Objective: To assess the effect of this compound on the activation of p38 MAPK.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., RAW 264.7 macrophages) in 6-well plates until they reach 80-90% confluency.

    • Pre-treat the cells with this compound or other compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

    • Quantify the band intensities using densitometry software.

    • Express the level of phosphorylated p38 MAPK as a ratio to total p38 MAPK.

MMP-9 Activity Assay (Gelatin Zymography)

Objective: To determine the effect of this compound on the enzymatic activity of secreted MMP-9.

Protocol:

  • Cell Culture and Sample Collection:

    • Culture cells (e.g., U937 monocytes) in serum-free media.

    • Treat the cells with this compound or comparators and stimulate with an agent like PMA (100 ng/mL) or TNF-α (10 ng/mL) for 24-48 hours.

    • Collect the conditioned media and centrifuge to remove cellular debris.

  • Zymography:

    • Mix the conditioned media with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin (1 mg/mL).

    • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

    • Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.

    • Stain the gel with Coomassie Brilliant Blue R-250 and then de-stain.

  • Data Analysis:

    • Clear bands on the gel indicate areas of gelatinolytic activity, corresponding to the molecular weight of MMP-9.

    • Quantify the intensity of the bands using densitometry to determine the relative MMP-9 activity.

Conclusion

This compound presents a unique anti-inflammatory profile characterized by its multi-targeted mechanism of action. Its ability to modulate adenosine signaling, inhibit phosphodiesterases, and directly interfere with key inflammatory pathways like NF-κB and p38 MAPK distinguishes it from traditional NSAIDs and corticosteroids. While direct quantitative comparisons of potency are not extensively available, the existing evidence suggests that this compound's diverse mechanisms may offer a synergistic or alternative therapeutic strategy in various inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the anti-inflammatory potential of this compound. Further head-to-head studies are warranted to precisely position this compound within the current anti-inflammatory armamentarium.

References

Safety Operating Guide

Personal protective equipment for handling Dipyridamole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Dipyridamole. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of the powdered form.[1] Engineering controls such as local exhaust ventilation should be in place to minimize dust and fume generation.[1]

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][3]

  • Hand Protection: Chemical-resistant, impervious gloves are required.[2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][3] In cases of potential splashing or significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator should be used.[1] In situations with anticipated incidental or accidental exposure, a positive air-purifying respirator (PAPR) or air-supplied respirators should be considered.[1]

General Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid generating dust.[1] Use procedures like dampening the powder with water before sweeping if necessary.[1]

  • Ground all equipment containing the material to prevent static discharge.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Store this compound in a tightly closed, light-resistant container in a cool, well-ventilated area, away from heat and sources of ignition.[4]

  • Avoid contact with oxidizing agents.[1]

Quantitative Safety Data

The following table summarizes key quantitative toxicity data for this compound.

Toxicity DataSpeciesDose
Oral LD50 (Lethal Dose, 50%)Rat8400 mg/kg
Oral LD50 (Lethal Dose, 50%)Mouse2150 mg/kg
Intraperitoneal LD50 (Lethal Dose, 50%)Mouse150 mg/kg
Intraperitoneal LD50 (Lethal Dose, 50%)Rat1260 mg/kg
Subcutaneous LD50 (Lethal Dose, 50%)Rat1650 mg/kg
Subcutaneous LD50 (Lethal Dose, 50%)Mouse2700 mg/kg
Intravenous LD50 (Lethal Dose, 50%)Rat195 mg/kg
Intravenous LD50 (Lethal Dose, 50%)Mouse150 mg/kg
Oral TDLO (Lowest Published Toxic Dose)Mouse300 mg/kg
Oral TDLO (Lowest Published Toxic Dose)Woman35 mg/kg
Oral LDLo (Lowest Published Lethal Dose)Man1.429 mg/kg

Source: Cayman Chemical Safety Data Sheet, Santa Cruz Biotechnology Material Safety Data Sheet[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spill Response:

  • Minor Spills:

    • Avoid breathing dust and contact with skin and eyes.[1]

    • Wear appropriate PPE (gloves, safety glasses, respirator).[1]

    • Use dry clean-up procedures; avoid generating dust.[1]

    • Vacuum or sweep up the material. A vacuum cleaner with a HEPA filter is recommended.[1]

    • Place the collected material in a sealed container for disposal.[1]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1]

    • Prevent the spillage from entering drains or water courses.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Follow the clean-up procedures for minor spills.[1]

    • Wash the spill area with large amounts of water and prevent runoff into drains.[1]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[4] Seek medical attention if irritation develops.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink water (two glasses at most). Seek immediate medical advice and show the container or label.[4][5] In case of overdose, contact a poison control center immediately.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Material: If possible, recycle unused material.[1] If recycling is not an option, consult with your institution's waste management authority for proper disposal procedures.[1]

  • Waste Material: Dispose of waste this compound by burial in a licensed landfill or by incineration in a licensed facility, potentially after mixing with a suitable combustible material.[1]

  • Contaminated Containers: Decontaminate empty containers thoroughly. Observe all label safeguards until the containers are cleaned or destroyed.[1]

  • Wash Water: Do not allow wash water from cleaning equipment to enter drains.[1] Collect all wash water for appropriate treatment before disposal.[1]

Experimental Workflow for Safe Handling of this compound

Dipyridamole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep Review SDS and Protocols ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Work in Ventilated Area (Fume Hood) ppe->handling weighing Weighing and Preparation (Avoid Dust Generation) handling->weighing spill Spill handling->spill exposure Personal Exposure handling->exposure decon Decontaminate Work Area weighing->decon wash Wash Hands Thoroughly decon->wash waste Segregate Waste (Solid, Liquid, Sharps) wash->waste dispose Dispose via Approved Waste Stream waste->dispose spill_response Follow Spill Response Protocol spill->spill_response exposure_response Follow First Aid and Exposure Protocol exposure->exposure_response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dipyridamole
Reactant of Route 2
Reactant of Route 2
Dipyridamole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.